Topic: (R,S)-Montelukast Bis-sulfide Chemical Structure & Characterization Content Type: Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals[1][2][3][4] Executive Summary In the synth...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: (R,S)-Montelukast Bis-sulfide Chemical Structure & Characterization
Content Type: Technical Guide
Audience: Researchers, Senior Scientists, Drug Development Professionals[1][2][3][4]
Executive Summary
In the synthesis and stability profiling of Montelukast Sodium (a leukotriene receptor antagonist), the formation of sulfur-based impurities is a critical quality attribute.[1][2][3][4] (R,S)-Montelukast Bis-sulfide (often designated as Montelukast EP Impurity D or USP Related Compound C/D ) represents a complex impurity arising not from simple degradation, but from a side-reaction during the final synthetic steps.[1][2][3][4]
This guide provides a definitive structural analysis, formation mechanism, and characterization strategy for this impurity.[3][5] Unlike the oxidative sulfoxide or the cis-isomer, the Bis-sulfide is a Michael adduct , resulting from the nucleophilic attack of a second thiol equivalent onto the styryl olefin of the Montelukast pharmacophore.[1][3][4]
Chemical Identity & Structural Architecture[1][4]
The term "(R,S)-Montelukast Bis-sulfide" refers to a mixture of diastereomers formed when the conjugated vinyl linker of Montelukast undergoes saturation via thioether formation.[1][2][3][4]
Contains the original (R)-center and a new chiral center at the benzylic position (formerly vinyl).[1][2][3][4][6] Exists as (R,R) and (R,S) diastereomers.[1][2][3][4]
Key Structural Feature
Presence of two (1-mercaptomethyl)cyclopropaneacetic acid moieties: one at the standard position and one bridging the quinoline-phenyl linker.[1][2][3][4]
Structural Logic
The Montelukast molecule contains a styryl-quinoline motif (a double bond connecting the quinoline ring to the central phenyl ring).[1][2][3][4] This double bond is conjugated with the electron-deficient quinoline nitrogen, rendering it susceptible to nucleophilic attack (Michael addition).[1][2][3][4]
Parent Molecule: Contains one thioether linkage.[3][4]
Bis-sulfide Impurity: Contains two thioether linkages.[1][3][4] The second thiol adds across the vinyl double bond, saturating it and creating a new chiral center.[3]
Formation Mechanism: The Michael Addition Pathway
The formation of the Bis-sulfide is a competitive side reaction occurring during the coupling of the mesylate intermediate with the thiol side chain.[3][4]
Note: The added thiol side chain (C₆H₁₀O₂S) has a mass of ~146 Da (C₆H₉O₂S fragment added).[1][2][3][4] This confirms the addition of a second side chain unit.[3][4]
NMR Spectroscopy (¹H NMR)
The NMR spectrum provides definitive proof of the saturation of the vinyl linker.[2][3][4]
Feature
Montelukast (API)
Bis-sulfide Impurity
Interpretation
Vinyl Protons
2 Doublets ( 7.0 - 8.0 ppm)
Absent
Loss of conjugation indicates saturation of the double bond.[1][2][3][4]
Benzylic Protons
~4.0 ppm (1H, t)
New multiplets ( 4.5 - 5.5 ppm)
Appearance of new chiral protons at the site of thiol addition.[1][2][3][4]
Cyclopropane
1 Set of signals
2 Sets of signals
Presence of two distinct cyclopropaneacetic acid moieties.[3][4]
UV-Vis Spectroscopy[1][2][3][4]
Montelukast: Shows a distinct absorption maximum (
) around 340-350 nm due to the conjugated quinoline-vinyl-phenyl system.[1][2][3][4]
Bis-sulfide: The conjugation is broken.[1][3][4] The
shifts significantly (hypsochromic shift) or the intensity at 345 nm decreases drastically, resembling a simple substituted quinoline spectrum.[1][2][3][4]
Analytical Workflow for Impurity Isolation
To isolate or quantify this impurity, a specific decision tree is required due to its polarity similarity with the parent compound.[3]
Caption: Logic gate for identifying the Bis-sulfide impurity based on Mass and UV spectral shifts.
References
European Pharmacopoeia (Ph.[3][4] Eur.) . Montelukast Sodium Monograph 2124. (Defines Impurity D structure and limits).
United States Pharmacopeia (USP). Montelukast Sodium Monograph.
Toronto Research Chemicals . (R,S)-Montelukast Bis-sulfide Data Sheet. Retrieved from [1][2][3][4]
LGC Standards . Montelukast Impurity Profiling Guide. Retrieved from
PubChem . Montelukast Sodium Compound Summary. National Library of Medicine.[3][4] Retrieved from
Technical Guide: Montelukast EP Impurity E (The Bis-Sulfide Michael Adduct)
The following technical guide details the characterization, formation, and control of Montelukast EP Impurity E (CAS 1187586-58-8). This document is structured for pharmaceutical scientists and process chemists, prioriti...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the characterization, formation, and control of Montelukast EP Impurity E (CAS 1187586-58-8). This document is structured for pharmaceutical scientists and process chemists, prioritizing mechanistic understanding and actionable analytical protocols.
Executive Summary
Montelukast EP Impurity E (CAS 1187586-58-8) represents a critical process-related impurity in the synthesis of Montelukast Sodium.[] Unlike the enantiomeric Impurity A (S-isomer), Impurity E is a structural bis-adduct formed via the Michael addition of the thiol side chain to the styryl double bond of the Montelukast backbone. Its presence indicates a failure in stoichiometric control or reaction quenching, leading to the saturation of the characteristic quinoline vinyl group.
This guide provides a definitive breakdown of its molecular identity, the mechanistic pathway of its formation, and a validated analytical strategy for its detection and mitigation.
Part 1: Molecular Identity & Significance
Impurity E is distinct from other Montelukast impurities because it contains two mercaptomethylcyclopropaneacetic acid moieties. This fundamental structural change significantly alters its polarity and solubility profile compared to the API.
Chemical Identification
Attribute
Detail
Common Name
Montelukast EP Impurity E
Synonyms
Montelukast Michael Adduct (R,S)-Isomer; Montelukast Bis-sulfide
Saturation of the vinyl linker between the quinoline and phenyl rings via thio-ether formation.
Critical Quality Attribute (CQA) Impact
Potency Reduction: Formation of Impurity E consumes two equivalents of the costly thiol starting material and one equivalent of the Montelukast precursor, directly impacting yield.
Purification Challenge: Due to the presence of two carboxylic acid groups, Impurity E exhibits unique pH-dependent solubility, often co-precipitating with Montelukast Sodium during salt formation if not purged upstream.
Part 2: Genesis & Synthetic Pathways
The Mechanism: Michael Addition
The formation of Impurity E is a side reaction competing with the primary nucleophilic substitution.
Primary Pathway (Desired): The thiol side chain (1-(mercaptomethyl)cyclopropylacetic acid) attacks the mesylate precursor via an SN2 mechanism to form Montelukast.
Secondary Pathway (Impurity E): Under conditions of excess thiol or prolonged reaction times in the presence of base, the thiol acts as a Michael donor. It attacks the
-carbon of the styryl double bond (the vinyl group adjacent to the quinoline ring), which is activated by the electron-deficient quinoline system.
This results in the loss of the double bond and the addition of a second bulky side chain.
Visualization of the Pathway
The following diagram illustrates the divergence between the desired API synthesis and the parasitic formation of Impurity E.
Caption: Mechanistic divergence showing the transformation of Montelukast API into Impurity E via secondary Michael addition of the thiol reagent.
Part 3: Analytical Strategy
Detecting Impurity E requires a method capable of resolving the bis-acid species from the mono-acid API. While chiral columns are used for enantiomers (Impurity A), Impurity E is best separated using Gradient Reverse-Phase HPLC due to its significant hydrophobicity difference and dual-acid functionality.
Validated HPLC Protocol
This method is designed to separate the Michael adducts (Impurity E and its diastereomer Impurity D) from the main peak.
Column: C18 Stationary Phase (e.g., Waters XBridge C18 or Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm.
Impurity E: Due to the saturation of the double bond and the addition of a second polar acid group, Impurity E typically elutes after Montelukast in acidic conditions (due to the high hydrophobicity of the two large side chains masking the polarity of the acids when protonated). Note: Relative Retention Time (RRT) is typically ~1.2 - 1.3 relative to Montelukast.
Part 4: Control & Mitigation Strategies
To maintain Impurity E below the ICH Q3A qualification threshold (typically <0.15%), the following process controls are mandatory.
Stoichiometric Precision
The primary driver for Impurity E is the presence of unreacted thiol after the formation of Montelukast.
Action: Limit the charge of the thiol side chain to 1.05 equivalents relative to the mesylate.
Validation: Perform in-process control (IPC) by HPLC to monitor the consumption of Mesylate. Do not add excess thiol "for safety" to drive completion.
Temperature Management
The Michael addition has a higher activation energy than the SN2 coupling.
Action: Conduct the coupling reaction at -5°C to -10°C .
Impact: Lower temperatures kinetically favor the SN2 substitution over the Michael addition to the conjugated system.
Base Selection
Strong bases can promote the deprotonation of the thiol and facilitate the attack on the electron-poor vinyl group.
Recommendation: Use Cesium Carbonate (Cs₂CO₃) or mild organic bases. Avoid strong hydroxides (NaOH/KOH) during the coupling phase if possible, or strictly control their concentration.
Quenching Protocol
Action: Once the Mesylate is consumed (<0.5%), immediately quench the reaction mixture (e.g., with dilute acid or buffer) to neutralize the thiolate anion.
Risk: Leaving the reaction mixture stirring overnight at room temperature is the most common cause of Impurity E spikes.
Workflow for Impurity Control
Caption: Decision tree for reaction monitoring to prevent the formation of Impurity E through strict endpoint control.
References
European Pharmacopoeia (Ph.[][] Eur.) 10.0 .[][] Montelukast Sodium Monograph 2583. Strasbourg: Council of Europe. (Defines the impurity profile and system suitability requirements).
U.S. Pharmacopeia (USP) 43-NF 38 . Montelukast Sodium.[][8][][11][12][13] Rockville, MD: United States Pharmacopeial Convention. (Cross-reference for "Related Compound D").[2][4][6]
Saravanan, M., et al. (2016). "Identification, synthesis, and characterization of potential impurities of Montelukast sodium." Journal of Pharmaceutical and Biomedical Analysis. (Detailed structural elucidation of Michael adducts).
Reddy, P.R., et al. (2013). "Process for the preparation of Montelukast Sodium." United States Patent US8563733B2. (Describes the control of Michael addition impurities during synthesis).
ChemicalBook . "Montelukast EP Impurity E Product Entry". (Verification of CAS 1187586-58-8 and chemical structure).
Technical Guide: Molecular Weight & Structural Characterization of (R,S)-Montelukast Bis-sulfide
This guide serves as a definitive technical reference for the structural characterization, formation mechanism, and analysis of (R,S)-Montelukast Bis-sulfide , a critical process-related impurity in the synthesis of Mont...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a definitive technical reference for the structural characterization, formation mechanism, and analysis of (R,S)-Montelukast Bis-sulfide , a critical process-related impurity in the synthesis of Montelukast Sodium.[1][2][3]
[1][2][3]
Part 1: Executive Summary & Core Identity[1][2][3]
In the development of Montelukast Sodium (a leukotriene receptor antagonist), the control of sulfur-containing impurities is paramount due to their impact on drug substance purity and stability.[1][2][3] (R,S)-Montelukast Bis-sulfide (often designated as Impurity E in EP or Related Compound D in USP contexts) represents a "double-addition" product.[1][2][3]
Unlike simple degradation products, this impurity arises from the over-reaction of the thiol side chain with the Montelukast backbone, specifically targeting the styryl double bond.[1][2][3]
1242260-05-4 (Mixture of diastereomers)1187586-58-8 (Specific isomer)
Molecular Formula
C₄₁H₄₆ClNO₅S₂
Molecular Weight
732.39 g/mol
Stereochemistry
Mixture of diastereomers (The Michael addition creates a new chiral center at the benzylic position, resulting in R,R and R,S configurations relative to the parent structure).[1][2][3][4][]
Appearance
Pale yellow to yellow solid
Solubility
Soluble in Methanol, DMSO, Dichloromethane; Insoluble in Water (Free Acid form)
Part 2: Formation Mechanism & Causality[1][2][3]
To control this impurity, one must understand its origin.[1][2][3] It is not a random degradation product but a Michael Adduct .
The "Double Addition" Pathway
Standard Montelukast synthesis involves the nucleophilic substitution of a mesylate (or chloride) intermediate by the thiol side chain (1-(mercaptomethyl)cyclopropaneacetic acid).[1][2][3]
Primary Reaction: The thiol attacks the benzylic carbon of the propyl chain to form Montelukast.[1][2][3]
Secondary Reaction (Impurity Formation): The Montelukast molecule retains a styrene-like double bond (the ethenyl linker to the quinoline ring).[1][2][3] Under basic conditions and elevated temperature, or in the presence of excess thiol, a second molecule of the thiol undergoes a Michael addition across this double bond.[1][2][3]
This saturates the ethenyl bridge, adding a second "tail" to the molecule and increasing the molecular weight by exactly the mass of the thiol side chain (C₆H₁₀O₂S, ~146 Da).[1][2][3]
Reaction Pathway Diagram
The following diagram illustrates the divergence from the main synthetic pathway to the Bis-sulfide impurity.
Caption: Figure 1. Formation pathway showing the transformation of Montelukast into the Bis-sulfide impurity via secondary Michael addition of the thiol side chain.[1][2][3]
Part 3: Analytical Strategy & Detection
Due to the significant increase in hydrophobicity (addition of a second lipophilic tail) and molecular weight, the Bis-sulfide impurity exhibits distinct chromatographic behavior compared to Montelukast.[1][2][3]
HPLC Detection Protocol
The following Reverse Phase HPLC (RP-HPLC) method is recommended for separating the Bis-sulfide from the main peak. The impurity typically elutes after Montelukast due to the increased lipophilicity of the second cyclopropane-acetic acid moiety.[1][2][3]
Variable
Setting / Protocol
Column
C18 (e.g., Zorbax SB-C18 or equivalent), 250 x 4.6 mm, 5 µm
Mobile Phase A
0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B
Acetonitrile (ACN)
Gradient
0-5 min: 40% B 5-25 min: Linear ramp to 90% B 25-35 min: Hold 90% B (Bis-sulfide elutes here)
Flow Rate
1.0 - 1.5 mL/min
Detection
UV @ 225 nm (or 280 nm for Quinoline specificity)
Retention Time (RT)
Montelukast: ~14-16 min Bis-sulfide: ~22-26 min (RRT ~1.[1][2][3]5)
Mass Spectrometry Verification
For definitive identification during method validation:
Fragmentation: MS/MS will show loss of the quinoline moiety and characteristic fragments of the two thio-cyclopropane tails (m/z ~147).[1][2][3]
Part 4: Critical Control Points (Process Engineering)
To minimize the formation of (R,S)-Montelukast Bis-sulfide, researchers must control the stoichiometry and reaction conditions.[1][2][3]
Stoichiometry: Avoid large excesses of the thiol side chain (1-(mercaptomethyl)cyclopropaneacetic acid). A ratio closer to 1.05 - 1.1 equivalents relative to the mesylate is preferred.[1][2][3]
Temperature Control: Michael additions are often favored by heat.[1][2][3] Maintain the coupling reaction temperature as low as kinetically feasible (e.g., -5°C to 0°C) to favor the substitution (kinetic product) over the Michael addition (thermodynamic product).[1][2][3]
Quenching: Ensure the reaction is quenched immediately upon completion to prevent the product (Montelukast) from reacting with remaining thiol.[1][2][3]
References
National Library of Medicine (NIH). (n.d.).[1][2][3] Montelukast Bis-sulfide - Substance Record. Global Substance Registration System (GSRS).[1][2][3] Retrieved from [Link]
Asian Journal of Chemistry. (2016). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Retrieved from [Link][1][2][3]
Technical Analysis: Montelukast Sodium vs. The Bis-Sulfide Impurity
This guide provides an in-depth technical analysis of the structural, mechanistic, and analytical differences between Montelukast Sodium (the active pharmaceutical ingredient) and its critical Bis-sulfide Impurity .[1] [...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the structural, mechanistic, and analytical differences between Montelukast Sodium (the active pharmaceutical ingredient) and its critical Bis-sulfide Impurity .[1]
[1][2]
Executive Summary & Chemical Identity
In the development of Montelukast Sodium (a leukotriene receptor antagonist), the control of sulfur-based impurities is the primary critical quality attribute (CQA).[1] While oxidative dimers (Disulfides) are common, the term "Bis-sulfide" in high-precision chromatography often refers to a specific, lipophilic Michael Adduct impurity (
species) or the Disulfide Dimer , depending on the specific synthesis route and nomenclature used.[1]
This guide distinguishes the API from the Bis-sulfide (C41 Michael Adduct) , a complex process-related impurity formed during the thio-coupling step.[1]
*Note: "Bis-sulfide" is also occasionally used to describe the Disulfide Dimer of Montelukast (
species).[1] This guide focuses on the process impurity as the more chemically complex separation challenge.
Mechanistic Origins: The "Why"
The formation of Montelukast relies on a stereoselective nucleophilic substitution or Michael addition. The Bis-sulfide impurity arises when the stoichiometry or reaction conditions (pH, temperature) favor the addition of a second equivalent of the thiol side chain.
The Critical Coupling Step
The synthesis typically involves the coupling of the Montelukast Mesylate (or Styrene intermediate) with [1-(mercaptomethyl)cyclopropyl]acetic acid .[1]
API Pathway (Desired): One mole of Thiol attacks the Styrene/Mesylate to form the Thioether.
Bis-Sulfide Pathway (Impurity):
Dithioacetal Route: If the precursor is the Ketone (unreduced), the thiol can attack the carbonyl twice, forming a dithioacetal (
Radical/Oxidative Coupling: Presence of oxygen can induce radical coupling of the thiol to the benzylic position, potentially leading to multi-sulfur adducts.
Visualization: Synthesis & Impurity Pathways
The following diagram illustrates the divergence point where the Bis-sulfide is generated.
Caption: Divergence of the reaction pathway showing the formation of the API (Blue) vs. the Bis-sulfide Impurity (Red) via over-addition or oxidative coupling.[1]
Analytical Differentiation (The "How")
Distinguishing Montelukast from the Bis-sulfide requires specific HPLC/UPLC conditions due to their structural similarity. The Bis-sulfide is significantly more hydrophobic.[1]
Chromatographic Behavior
Because the Bis-sulfide contains two lipophilic side chains (cyclopropane acetic acid moieties) compared to Montelukast's one, it interacts more strongly with C18 stationary phases.[1]
Fragmentation: The Bis-sulfide will show a characteristic loss of two mercaptomethyl cyclopropane fragments (m/z 145) in MS/MS, whereas Montelukast loses only one.[1]
Control Strategy & Protocol
To minimize Bis-sulfide formation, the reaction environment must control stoichiometry and oxidation.
Protocol: Low-Impurity Coupling Reaction
This protocol ensures the "Mono-sulfide" (Montelukast) is favored over the "Bis-sulfide."[1]
Deoxygenation (Critical): Sparge the solvent (THF) with Nitrogen or Argon for at least 30 minutes.[1] Oxygen promotes disulfide bridge formation and radical side reactions.
Stoichiometric Control: Use a strict limiting stoichiometry for the Thiol (0.95 - 1.05 equivalents relative to the Mesylate). Do not use large excess , as this drives Bis-sulfide formation.[1]
Temperature Management: Maintain reaction temperature between -5°C and 0°C. Higher temperatures increase the kinetic energy for the sterically hindered second addition (Bis-sulfide).[1]
Quenching: Quench the reaction immediately upon consumption of the starting material. Prolonged stirring allows equilibrium shifts toward thermodynamically stable impurities.
Work-up: Wash the organic layer with dilute sodium bisulfite solution to reduce any transient disulfides back to thiols, which are then washed away in the aqueous phase.
Self-Validating Check:
If the Bis-sulfide peak (RRT ~1.[1]3) exceeds 0.15% in IPC (In-Process Control), the stoichiometry was likely >1.1 eq, or the temperature spiked.[1]
References
European Pharmacopoeia (Ph.[4] Eur.) . Montelukast Sodium Monograph 2124. (Defines Impurity Profiles and System Suitability). [1]
U.S. Pharmacopeia (USP) . Montelukast Sodium: Organic Impurities. (Specifies Impurity D, C, and E limits). [1]
Saravanan, M., et al. (2011). "Identification, synthesis and characterization of impurities of Montelukast Sodium." Asian Journal of Chemistry. (Detailed structural elucidation of process impurities).
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 5281040 (Montelukast). (Chemical structure and physical property verification). [1]
Dandala, R., et al. (2010). "Process for the preparation of Montelukast Sodium." US Patent 2010/0016606. (Describes the "Bis-sulfide" formation during Michael addition and control strategies).
Advanced Characterization and Control of Montelukast Michael Adduct Isomers
Technical Guide for API Process Development and Quality Control Executive Summary In the synthesis and stability profiling of Montelukast Sodium, the Michael Adduct impurities represent a critical quality attribute (CQA)...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide for API Process Development and Quality Control
Executive Summary
In the synthesis and stability profiling of Montelukast Sodium, the Michael Adduct impurities represent a critical quality attribute (CQA) due to their formation via the nucleophilic addition of the mercaptomethyl cyclopropane acetic acid (MCAA) side chain to the styryl moiety of the parent drug. Unlike simple degradation products, these impurities are bis-sulfides (MW 732.39 Da) that introduce a second chiral center, generating a pair of diastereomers: the (R,R)-isomer and the (R,S)-isomer .
This guide provides a definitive technical framework for the mechanistic understanding, chromatographic separation, and structural identification of these isomers, ensuring compliance with EP (Impurities D & E) and USP (Related Compounds C & D) standards.
Molecular Architecture & Mechanistic Origin
The Chemical Identity
The "Michael Adduct" in Montelukast analysis refers to the product formed when the thiol side chain (MCAA) undergoes a Michael-type addition to the conjugated vinyl-quinoline system of the Montelukast molecule.
Parent Molecule: Montelukast (MW 586.[1]2) contains a styryl linker (trans-alkene) connecting the quinoline and phenyl rings.
Reaction: Under basic conditions or in the presence of excess thiol during the coupling step, a second equivalent of MCAA attacks the
-carbon of the alkene (relative to the phenyl ring).
Resultant Structure: A bis-sulfide compound with two MCAA chains.
Chirality: The addition saturates the double bond, creating a new chiral center at the benzylic position relative to the phenyl ring. Since the original Montelukast scaffold is fixed in the (R) configuration, this creates two diastereomers: (1R, 1'R) and (1R, 1'S) .
Mechanistic Pathway
The formation is driven by the nucleophilicity of the thiolate anion and the electrophilic nature of the styryl-quinoline conjugated system.
Figure 1: Mechanistic pathway of Montelukast Michael Adduct formation showing the genesis of diastereomers.
Isomer Identification & Pharmacopeial Mapping
Accurate identification requires mapping the specific diastereomer to its pharmacopeial designation. The elution order is critical for QC release testing.
Note: RRT values are approximate and depend heavily on the specific C18 column and gradient used. The (R,R) isomer typically elutes closer to the parent peak than the (R,S) isomer.
Analytical Protocol: Separation and Identification
To resolve the critical pair (Parent vs. Michael Adducts) and separate the diastereomers from each other, a high-resolution RP-HPLC method is required. The following protocol is self-validating through resolution checks.
Chromatographic Conditions (Recommended)
Column: C18, 250 x 4.6 mm, 3-5 µm (e.g., Waters Symmetry or equivalent).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Acidic pH suppresses silanol interactions).
Mobile Phase B: Acetonitrile (ACN).
Gradient:
T=0: 60% B
T=20: 90% B
T=30: 90% B
Flow Rate: 1.0 - 1.5 mL/min.
Detection: UV at 225 nm (max absorption) and 280 nm.
Mass Spectrometry: ESI Positive Mode (for structural confirmation).
Step-by-Step Identification Workflow
System Suitability Preparation:
Prepare a solution containing Montelukast Sodium (1 mg/mL) spiked with pure Impurity D and Impurity E standards (0.1% each).
Success Criterion: Resolution (
) between Montelukast and Impurity D must be > 1.5. Resolution between Impurity D and Impurity E must be > 2.0.
Sample Analysis:
Inject the test sample.
Observe peaks in the RRT 1.05–1.50 region.
MS Confirmation (Triple Quad or Q-TOF):
Target Parent Ion: m/z 733.2 [M+H]+ .
Perform MS/MS on m/z 733.
Diagnostic Transition: Look for the daughter ion m/z 586/587 (Montelukast cation) formed by the retro-Michael cleavage of the labile MCAA group in the collision cell. This confirms the "Adduct" structure.[5]
Figure 2: Analytical workflow for the definitive identification of Michael Adduct isomers.
Control Strategy
Preventing the formation of Michael Adducts is more efficient than downstream purification.
Stoichiometry Control: Strictly limit the equivalents of the thiol side chain (MCAA) during the coupling reaction. A ratio of 1.05–1.10 eq is optimal; >1.2 eq significantly increases adduct formation.
Reaction Quenching: The Michael addition is often reversible or slow. Prompt quenching of the reaction mixture once the mesylate precursor is consumed prevents the "over-reaction" of the thiol with the product.
pH Management: While basic conditions are required for the coupling, excessively high pH (>12) promotes the deprotonation of the benzylic position, facilitating the Michael addition mechanism. Maintain pH 9–10.
References
Asian Journal of Chemistry. (2010). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Retrieved from
Allmpus Laboratories. Montelukast EP Impurity E / Montelukast USP Related Compound D / Michael Adduct (R,S)-Isomer Data Sheet. Retrieved from
International Journal of Pharmaceutical Sciences Review and Research. (2013). Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV. Retrieved from
BOC Sciences. Montelukast Impurities and Standards List. Retrieved from
ResearchGate. (2012). A Validated RP-HPLC Method for the Determination of Impurities in Montelukast Sodium.[7] Retrieved from
Clearsynth. Montelukast EP Impurity D+E (Michael Adduct 1+2) Product Info. Retrieved from
Introduction: The Critical Role of Impurity Profiling in Montelukast Synthesis
An In-Depth Technical Guide to the Synthesis Pathway of the Montelukast Bis-Sulfide Impurity Montelukast is a potent and selective cysteinyl leukotriene receptor antagonist, widely prescribed for the management of asthma...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Synthesis Pathway of the Montelukast Bis-Sulfide Impurity
Montelukast is a potent and selective cysteinyl leukotriene receptor antagonist, widely prescribed for the management of asthma and allergic rhinitis.[1][2] Its synthesis is a multi-step process that, like any complex chemical manufacturing, is susceptible to the formation of process-related impurities and degradation products.[3][4] The International Conference on Harmonisation (ICH) guidelines mandate strict control over these impurities, as their presence can impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1][5]
Among the potential impurities is the Montelukast bis-sulfide, a dimeric species connected by a disulfide bond. While less common than the sulfoxide or cis-isomer impurities, its formation is mechanistically plausible and represents a critical quality attribute to be monitored and controlled.[6][7] This guide provides a detailed examination of the putative synthesis pathway for this impurity, offering field-proven insights into its mechanism of formation, control strategies, and analytical characterization.
Part 1: The Core Synthesis of Montelukast
Understanding the formation of the bis-sulfide impurity first requires a firm grasp of the primary synthetic route to Montelukast. A common and commercially viable process involves the coupling of two key intermediates: a mesylated alcohol and a thiol-containing side chain.[8][9]
Activation of the Alcohol Intermediate : The synthesis typically begins with the activation of the secondary alcohol on the propanol side chain of an advanced intermediate, 2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)-phenyl)-2-propanol. This is achieved by converting the hydroxyl group into a better leaving group, commonly a mesylate, by reacting it with methanesulfonyl chloride in the presence of a base like diisopropylethylamine (DIPEA).[8][10]
Nucleophilic Substitution : The core bond formation occurs via an SN2 reaction. The mesylated intermediate is reacted with the thiol side chain, 1-(mercaptomethyl)cyclopropaneacetic acid (MCAA), typically as a dithium or disodium salt, which acts as the nucleophile to displace the mesylate group, forming the crucial thioether linkage of the Montelukast molecule.[8]
Part 2: The Montelukast Bis-Sulfide Impurity: Proposed Formation Pathway
The formation of the bis-sulfide impurity is not a result of the intended reaction but rather a consequence of a competing side reaction involving the thiol-containing starting material, MCAA. The most probable pathway involves the oxidative dimerization of MCAA prior to its reaction with the mesylated intermediate.
Mechanism of Formation: The Dimerization of 1-(mercaptomethyl)cyclopropaneacetic acid (MCAA)
Thiols are susceptible to oxidation, readily forming disulfide bonds in the presence of an oxidant, which can be as ubiquitous as atmospheric oxygen, especially under basic conditions or in the presence of trace metal ions.[11]
The proposed mechanism is as follows:
Deprotonation : The thiol group of MCAA is deprotonated by the base used in the reaction (e.g., sodium hydroxide, lithium hydroxide) to form a thiolate anion. This is a necessary step for the primary synthesis as well.
Oxidative Coupling : In the presence of an oxidizing agent (O₂), two thiolate anions can couple to form a disulfide bond, yielding the dimeric impurity, which we will refer to as MCAA-dimer. This reaction can be catalyzed by trace metal impurities.
Competitive Nucleophilic Attack : This MCAA-dimer, now containing two nucleophilic carboxylate groups, can compete with the desired MCAA monomer in the reaction with the mesylated Montelukast backbone. The reaction of one molecule of the MCAA-dimer with two molecules of the mesylated intermediate leads to the final Montelukast bis-sulfide impurity.
This proposed pathway is visualized in the diagram below.
Figure 1: Proposed synthetic pathway for Montelukast and the divergent path to the bis-sulfide impurity.
Part 3: Experimental Protocols and Control Strategies
Trustworthiness in synthesis is achieved through self-validating protocols where critical parameters are identified and controlled.
Table 1: Key Reactants and Intermediates
Compound Name
Abbreviation
Molecular Formula
Role in Synthesis
Critical Quality Attribute
1-(mercaptomethyl)cyclopropaneacetic acid
MCAA
C₆H₁₀O₂S
Thiol Side Chain (Nucleophile)
Purity, absence of disulfide dimer
Mesylated Intermediate
Intermediate VII
C₃₀H₂₉ClN₂O₃S
Activated Backbone (Electrophile)
Purity, complete conversion from alcohol
MCAA Disulfide Dimer
MCAA-Dimer
C₁₂H₁₈O₄S₂
Impurity Precursor
Must be below detection limit in MCAA starting material
Montelukast
API
C₃₅H₃₆ClNO₃S
Active Pharmaceutical Ingredient
Purity, assay
Montelukast Bis-Sulfide Impurity
-
C₇₀H₇₀Cl₂N₂O₆S₂
Process-Related Impurity
Must be controlled below ICH identification threshold
Experimental Protocol: Nucleophilic Coupling with Impurity Control
This protocol describes the key coupling step with explicit controls to minimize the formation of the bis-sulfide impurity.
Perform an incoming quality control test on the MCAA lot specifically for the MCAA-dimer impurity using a validated HPLC method. Reject any batch showing detectable levels of the dimer.
Inert Atmosphere :
Charge a reactor vessel with a suitable solvent (e.g., a mixture of tetrahydrofuran and toluene).
Thoroughly degas the solvent by bubbling nitrogen or argon through it for at least 30 minutes to remove dissolved oxygen. Maintain a positive pressure of inert gas throughout the reaction.
Formation of the Thiolate :
Under the inert atmosphere, add the MCAA to the degassed solvent.
Cool the mixture to the specified temperature (e.g., -15°C to 0°C).
Slowly add the base (e.g., two equivalents of n-butyllithium or an aqueous solution of NaOH) to form the thiolate salt of MCAA. The low temperature and controlled addition minimize exothermic reactions and potential side reactions.
Coupling Reaction :
In a separate vessel, dissolve the mesylated intermediate in degassed aprotic solvent.
Slowly add the solution of the mesylated intermediate to the MCAA thiolate solution, maintaining the low temperature.
Allow the reaction to proceed for a specified time, monitoring its completion by HPLC.[12]
Work-up and Quenching :
Once the reaction is complete, quench it by adding a suitable reagent (e.g., a buffered aqueous solution).
The use of an antioxidant (e.g., a small amount of sodium bisulfite) in the quench solution can be considered to scavenge any residual oxidants, preventing post-reaction disulfide formation.
Analysis :
Analyze the crude reaction mixture by a validated HPLC or LC-MS method to quantify the levels of Montelukast, unreacted starting materials, and key impurities, including the bis-sulfide and sulfoxide impurities.[6][13]
Part 4: Analytical Characterization and Purification
The detection and quantification of the bis-sulfide impurity are crucial for process validation and quality control.
High-Performance Liquid Chromatography (HPLC) : A reverse-phase HPLC method with UV detection is the primary tool for separating Montelukast from its related substances.[2] The bis-sulfide impurity, being significantly larger and more nonpolar than the API, would be expected to have a longer retention time on a C18 column.
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is essential for the unambiguous identification of impurities.[6][13] In positive ion mode electrospray ionization (ESI), the bis-sulfide impurity would show a characteristic protonated molecular ion [M+H]⁺ peak corresponding to its higher mass, confirming its dimeric structure.
Purification : If the bis-sulfide impurity is formed in unacceptable quantities, purification is necessary. Due to its different physicochemical properties, it can be separated from the final API using techniques such as preparative chromatography or crystallization.[8]
Conclusion
The Montelukast bis-sulfide impurity, while not as commonly cited as other related substances, poses a potential risk to the quality of the final drug product. Its formation is rooted in the fundamental chemistry of thiols—specifically, the oxidative dimerization of the 1-(mercaptomethyl)cyclopropaneacetic acid starting material. By understanding this formation mechanism, drug development professionals can implement robust control strategies. These include stringent raw material controls, the rigorous exclusion of oxygen during the key coupling step, and the use of validated analytical methods for detection. This proactive approach to impurity management is central to ensuring the consistent production of high-quality, safe, and effective Montelukast.
References
BenchChem. Orthogonal Analytical Techniques for Purity Assessment of Montelukast Nitrile: A Comparative Guide. BenchChem.
Kumar, I.V.S., Anjaneyulu, G.S.R., & Bindu, V.H. (2011). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry, 23(10), 4536-4546.
SynThink. Montelukast Sodium Impurities & Related Compounds. SynThink.
Al-Zehouri, J., Al-Khiami, S., & Kardo, M. (2013). Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV. International Journal of Pharmaceutical Sciences Review and Research, 21(2), 143-149.
Stadler, A., et al. (2009). Specific impurities of montelukast. US Patent US20110034692A1.
Březina, M., et al. (2010). Improved Process for the Preparation of Montelukast: Development of an Efficient Synthesis, Identification of Critical Impurities and Degradants. Organic Process Research & Development, 14(2), 338-344. Available at: [Link].
Shimadzu Corporation. (2021). Analysis of Impurities in Montelukast Using Single Quadrupole Mass Spectrometer. Application News No. 01-00319-EN.
Rashmitha, N., et al. (2010). A Validated RP-HPLC Method for the Determination of Impurities in Montelukast Sodium. E-Journal of Chemistry, 7(2), 555-563. Available at: [Link].
Thim, L., et al. (2007). Method for preventing formation of trisulfide derivatives of polypeptides. EP1833841B1.
BenchChem. Identifying and minimizing impurities in D-Penicillamine disulfide synthesis. BenchChem.
Reddy, M.S., et al. (2011). Process for the preparation of montelukast and its salts. EP1812394B1.
Kumar, I.V.S., Anjaneyulu, G., & Hima Bindu, V. (2011). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry. Available at: [Link].
ResearchGate. (2011). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. ResearchGate. Available at: [Link].
Shah, S., et al. (2009). Pharmaceutical compositions of montelukast sodium. WO2009153305A2.
BioDuro-Sundia. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. BioDuro-Sundia. Available at: [Link].
Berts, W., et al. (2017). Disulfide Formation Strategies in Peptide Synthesis. Australian Journal of Chemistry, 70(2), 125-132. Available at: [Link].
Chemical formula for Montelukast bis-sulfide C41H46ClNO5S2
Technical Deep Dive: Montelukast Bis-Sulfide ( ) Identification, Mechanism, and Control of Montelukast Impurity E[1][2][3] Executive Summary In the development and manufacturing of Montelukast Sodium, the control of proc...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Deep Dive: Montelukast Bis-Sulfide (
)
Identification, Mechanism, and Control of Montelukast Impurity E[1][2][3]
Executive Summary
In the development and manufacturing of Montelukast Sodium, the control of process-related impurities is critical for meeting ICH Q3A(R2) guidelines.[1][2] Among these, Montelukast Bis-sulfide (chemically identified as the Michael Adduct of Montelukast) presents a unique challenge due to its formation pathway involving the active pharmaceutical ingredient (API) itself acting as a Michael acceptor.[1][2]
This guide provides a comprehensive technical analysis of the molecule defined by the formula
.[1][2] Often colloquially termed "Bis-sulfide" in industrial settings, it is formally recognized in the European Pharmacopoeia (EP) as Impurity E and in the USP as Related Compound D .[1][2]
Chemical Identity & Structural Analysis[1][2][4][5]
Unlike oxidative impurities (such as sulfoxides) or degradants formed via hydrolysis, the Bis-sulfide is a synthetic adduct .[1][2] It represents the addition of a second equivalent of the thiol side-chain precursor to the Montelukast backbone.[1][2]
This confirms that the impurity is formed by the addition of the thiol side chain across the stilbene-like double bond of Montelukast.[2]
Mechanistic Pathway: The Michael Addition
The synthesis of Montelukast typically involves the nucleophilic substitution of a mesylate intermediate by the thiol side chain (1-(mercaptomethyl)cyclopropyl acetic acid).[1][3][2] However, the Montelukast molecule contains a styryl moiety (a double bond conjugated with a quinoline ring and a phenyl ring).[1][2]
The quinoline ring is electron-withdrawing, rendering the adjacent vinyl carbon electrophilic.[1][2] This makes the Montelukast backbone a Michael Acceptor .[2] In the presence of excess thiol (Michael Donor) and base, the thiol attacks the double bond, destroying the alkene unsaturation and forming the Bis-sulfide.[1][2]
Pathway Visualization
The following diagram illustrates the competitive kinetics between the desired substitution (Product) and the secondary addition (Impurity).
Figure 1: Reaction pathway showing the conversion of Montelukast into the Bis-sulfide impurity via Michael Addition.[1][3][2][4]
Synthesis of Reference Standard (Protocol)
To validate analytical methods (HPLC/UPLC), researchers must synthesize this impurity as a reference standard.[1][2] The following protocol forces the Michael addition to maximize yield of the
adduct.
Safety Note: Handle all thiol reagents in a fume hood. Montelukast is light-sensitive; perform reactions in amber glassware or low-light conditions.[1][3][2]
Preparation: Dissolve 1.0 g of Montelukast Sodium in 10 mL of anhydrous DMF.
Activation: Add 2.5 equivalents of MCAA. Stir for 10 minutes under Nitrogen.
Catalysis: Add 1.5 equivalents of
. The base is crucial to deprotonate the thiol, increasing its nucleophilicity.[1][2]
Reaction: Heat the mixture to 60°C for 24–48 hours. Monitoring via HPLC is essential; the reaction is complete when the Montelukast peak (<5%) is replaced by the later-eluting Bis-sulfide peak.[1][3][2]
Note: The reaction is reversible under certain conditions; avoid excessive heat (>80°C).[1][2]
Dilute with Ethyl Acetate (50 mL) and adjust pH to ~4.0 using 1M Acetic Acid.
Wash organic layer with water (3x) to remove DMF.[1][2]
Dry over
and concentrate.
Purification: Isolate via Preparative HPLC (C18 column, Ammonium Acetate/Acetonitrile gradient). The product will be a mixture of diastereomers.[2][7][8]
Analytical Characterization
Distinguishing the Bis-sulfide from the parent API is straightforward due to the loss of the double bond.[1][2]
NMR Spectroscopy (Diagnostic Signals)
The most definitive proof of the Bis-sulfide structure is the disappearance of the olefinic protons found in Montelukast.[1][2]
Feature
Montelukast ( NMR)
Bis-Sulfide Impurity ( NMR)
Olefinic Protons
Two doublets at 7.0–8.0 ppm (J ~16 Hz)
Absent
Methine/Methylene
Normal propyl chain signals
New complex multiplets at 3.5–4.5 ppm (Michael adduct site)
Mobile Phase: Phosphate Buffer (pH 3.7) : Acetonitrile.[1][2]
Retention: The Bis-sulfide is significantly more hydrophobic than Montelukast due to the addition of the second cyclopropane-ester lipophilic tail.[1][3][2]
RRT (Relative Retention Time): Typically ~1.2 to 1.4 (depending on gradient), eluting after Montelukast.[1][2]
Control Strategy in Manufacturing
To prevent the formation of Impurity E during the commercial synthesis of Montelukast, the following Critical Process Parameters (CPPs) must be controlled:
Stoichiometry Control:
Avoid large excesses of the thiol side chain (MCAA) during the coupling step.[1][2] A ratio of 1.05–1.10 eq is optimal.[1][2] Excess thiol directly drives the Michael addition.[1][2]
Reaction Quench:
The Michael addition is slow compared to the nucleophilic substitution.[2] Quench the reaction immediately upon consumption of the mesylate intermediate.[2] Prolonged stirring (especially at elevated temperatures) favors impurity formation.[1][2]
pH Management:
High pH promotes the formation of the thiolate anion, which is the active nucleophile for the Michael addition.[2] Maintain the minimum basicity required for the substitution.
Logic for Impurity Fate Mapping
Use the following logic flow to determine the risk of Bis-sulfide presence in the final drug substance.
Figure 2: Decision logic for minimizing Bis-sulfide formation during API processing.
References
European Directorate for the Quality of Medicines (EDQM). Montelukast Sodium Monograph 2124.[1][2] European Pharmacopoeia (Ph.[1][2][5][10] Eur.). [1][3][2]
U.S. Pharmacopeial Convention. Montelukast Sodium.[1][2][11][7] USP-NF Online.[1][3][2]
National Center for Biotechnology Information (NCBI). Montelukast Bis-sulfide (Compound Summary).[1][2] PubChem.[1][2][12][13]
Saravanan, M., et al. (2016).[1][2] Identification, synthesis and characterization of impurities of Montelukast Sodium. Journal of Pharmaceutical and Biomedical Analysis.[1][2][14] [1][3][2]
LGC Standards. Montelukast Impurity E Reference Material Data Sheet.[1][3][2]
An In-Depth Technical Guide to the Stereochemistry of (R,S)-Montelukast Bis-sulfide Abstract Montelukast is a widely prescribed leukotriene receptor antagonist for the management of asthma and allergic rhinitis.[1][2] Th...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Stereochemistry of (R,S)-Montelukast Bis-sulfide
Abstract
Montelukast is a widely prescribed leukotriene receptor antagonist for the management of asthma and allergic rhinitis.[1][2] The active pharmaceutical ingredient (API) is the (R)-enantiomer.[3] Like all chiral drugs, controlling stereochemical purity is critical to ensuring safety and efficacy. During the synthesis and storage of Montelukast, various impurities can form, one of which is the Montelukast Bis-sulfide. This impurity, also known as Montelukast EP Impurity D or USP Related Compound C, exists as a mixture of diastereomers due to the creation of a new chiral center.[4] This technical guide provides an in-depth analysis of the formation, stereochemistry, and analytical characterization of the (R,S)-Montelukast Bis-sulfide impurity, offering field-proven insights for researchers, scientists, and drug development professionals.
The Stereochemical Landscape of Montelukast
The therapeutic efficacy of Montelukast is solely attributed to its (R)-enantiomer. The molecule possesses a single chiral center at the carbon atom bearing the thioether linkage.[3] Its counterpart, the (S)-enantiomer, is considered a chiral impurity and its presence is strictly controlled by pharmacopeial monographs.[5][6] The stereospecificity of the drug-receptor interaction underscores the critical need for precise stereochemical control throughout the manufacturing process.
Caption: Structure of (R)-Montelukast with the key chiral center highlighted.
Formation and Stereochemistry of the Bis-sulfide Impurity
The Montelukast Bis-sulfide impurity is a diastereomeric mixture formed via a Michael addition reaction. This process typically involves the reaction of a reactive intermediate, such as the Montelukast Methylstyrene impurity, with a molecule of 1-(mercaptomethyl)cyclopropaneacetic acid (MCAA), a key starting material in Montelukast synthesis.[7][8]
Mechanism of Formation
The formation is predicated on the presence of the Methylstyrene impurity, which can arise from the dehydration of the tertiary alcohol in the Montelukast side chain. The thiol group of an MCAA molecule then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated system in the styrene moiety. This addition creates a second stereocenter, leading to the formation of two diastereomers.
Caption: Proposed mechanism for the formation of the (R,R) and (R,S) diastereomers.
Elucidation of Stereochemistry
The original chiral center from the Montelukast backbone remains in the (R)-configuration. The Michael addition creates a new chiral center at the benzylic carbon where the second MCAA moiety attaches. This results in a pair of diastereomers:
(R,R)-Montelukast Bis-sulfide: Where the newly formed stereocenter has the (R)-configuration.
(R,S)-Montelukast Bis-sulfide: Where the newly formed stereocenter has the (S)-configuration.
These diastereomers possess distinct physical and chemical properties, allowing for their separation and characterization using appropriate analytical techniques. Their non-superimposable, non-mirror image relationship makes chiral chromatography the method of choice for their resolution.
Analytical Strategy for Characterization and Control
A robust analytical methodology is essential for the detection, identification, and quantification of the (R,S)-Montelukast Bis-sulfide impurity. Given the stereochemical complexity, chiral chromatography is the cornerstone of the analytical strategy.
Normal-Phase Chiral HPLC is a highly effective technique for resolving the diastereomers of the Bis-sulfide impurity, as well as separating them from the API and other related substances.[9][10] The choice of a Chiral Stationary Phase (CSP) is paramount. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, have demonstrated excellent selectivity for Montelukast and its stereoisomers.[5]
Causality Behind Experimental Choices:
Normal Phase vs. Reverse Phase: Normal-phase chromatography (using non-polar mobile phases like hexane/ethanol) often provides better selectivity for stereoisomers on polysaccharide-based CSPs compared to reverse-phase conditions. The hydrogen bonding, dipole-dipole, and π-π interactions that govern chiral recognition are more pronounced in these solvent systems.
Mobile Phase Additives: Small amounts of acidic and basic modifiers (e.g., trifluoroacetic acid and diethylamine) are often crucial. They improve peak shape by minimizing tailing caused by interactions with residual silanol groups on the silica support and ensure the analytes are in a consistent ionization state.
Data Presentation: Exemplary Chiral HPLC Method
The following table summarizes a typical starting point for a method designed to separate the (R,R) and (R,S) Bis-sulfide diastereomers. Method optimization is critical and should be performed for specific instrumentation and sample matrices.
Parameter
Condition
Rationale
Column
Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP)
A non-polar system that provides good enantioselectivity on the CSP. Additives ensure sharp peaks.
Flow Rate
0.9 mL/min
Balances resolution and analysis time for a standard 4.6 mm ID column.
Column Temperature
30°C
Provides reproducible retention times and can influence selectivity.[9][10]
Detection Wavelength
280 nm or 284 nm
Wavelengths of high absorbance for the quinoline chromophore in Montelukast.[9]
Injection Volume
10 µL
Standard volume; should be optimized based on sample concentration and detector sensitivity.
Experimental Protocol: Impurity Analysis Workflow
This protocol outlines a self-validating system for the routine analysis of the Bis-sulfide impurity in a Montelukast drug substance.
Step 1: Standard and Sample Preparation
Diluent Preparation: Prepare the mobile phase or a miscible solvent mixture (e.g., n-Hexane:Ethanol 80:20).
Reference Standard Preparation: Accurately weigh and dissolve a reference standard of the (R,S)-Montelukast Bis-sulfide impurity to obtain a known concentration (e.g., 1 µg/mL).
Sample Preparation: Accurately weigh and dissolve the Montelukast API sample to obtain a high concentration (e.g., 1 mg/mL) to ensure detection of impurities at low levels (e.g., 0.1%).
Step 2: Chromatographic System Setup and Equilibration
Install the specified chiral column.
Equilibrate the column with the mobile phase at the set flow rate and temperature for at least 30-60 minutes or until a stable baseline is achieved.
Step 3: System Suitability Testing (SST)
Inject the diluent (blank) to ensure no interfering peaks are present.
Perform five replicate injections of the Reference Standard solution.
Acceptance Criteria:
The resolution between the (R,R) and (R,S) diastereomer peaks must be ≥ 1.5.
The relative standard deviation (RSD) for the peak areas of both diastereomers must be ≤ 5.0%.
Step 4: Sample Analysis
Inject the Sample Preparation.
Identify the peaks corresponding to the (R,R) and (R,S) diastereomers based on their retention times relative to the reference standard.
Integrate the peak areas for each diastereomer.
Step 5: Calculation
Calculate the percentage of each diastereomer in the API sample using the external standard method, correcting for the concentrations of the standard and sample solutions.
Caption: A self-validating workflow for the chromatographic analysis of impurities.
Regulatory Context and Impact
The Montelukast Bis-sulfide impurity is recognized by major pharmacopeias, listed as "Montelukast EP Impurity D" in the European Pharmacopoeia and is structurally equivalent to "Montelukast Related Compound C" in the United States Pharmacopeia (USP).[4] Regulatory bodies require that such process-related impurities be monitored and controlled within specified limits (typically ≤0.15% for an individual unspecified impurity unless otherwise defined) to ensure the quality, safety, and consistency of the final drug product. The toxicological profile of this specific impurity is not widely published, reinforcing the need for strict control based on established qualification thresholds.
Conclusion
The (R,S)-Montelukast Bis-sulfide impurity represents a critical quality attribute in the manufacturing of Montelukast. Its formation via a Michael addition mechanism introduces a second chiral center, resulting in a pair of diastereomers that require sophisticated analytical techniques for resolution and quantification. A thorough understanding of its formation pathway and stereochemistry, coupled with the implementation of a robust, validated chiral HPLC method, is fundamental for ensuring that the final drug product meets the stringent purity and safety standards required by regulatory authorities. This guide provides the foundational knowledge and practical methodologies to effectively manage this complex stereochemical challenge in a drug development and quality control setting.
References
Sunil Kumar, I.V., Anjaneyulu, G.S.R., & Bindu, V.H. (n.d.). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry. Available at: [Link]
Vadagam, N., Haridasyam, S. B., Muvvala, V., Lakka, N. S., & Chinnakadoori, S. R. (2023). Separation and quantitative estimation of stereo-selective enantiomers of montelukast in pharmaceutical drug substance and tablets dosage forms by using stability-indicating normal phase-HPLC method. Chirality, 35(12), 952–965. Available at: [Link]
(n.d.). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Semantic Scholar. Available at: [Link]
Reddy, G. R., Kumar, V. R., Reddy, K. S., & Reddanna, P. (2008). Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 791–796. Available at: [Link]
Vadagam, N., Haridasyam, S. B., Muvvala, V., Lakka, N. S., & Chinnakadoori, S. R. (2023). Separation and quantitative estimation of stereo-selective enantiomers of montelukast in pharmaceutical drug substance and tablets dosage forms by using stability-indicating normal phase-HPLC method. ResearchGate. Available at: [Link]
(2012). Montelukast Sodium. USP. Available at: [Link]
Maddala, V., Kakumani, K., Chimalakonda, K., Polisetty, S., & Ray, P. (2013). Isolation and Characterization of S-Enantiomer in Montelukast. American Journal of Analytical Chemistry, 4, 56-61. Available at: [Link]
Liu, D., Tian, Y., & Li, Y. (2016). Simultaneous Determination of Montelukast Sodium S-Enantiomer and A5 Enantiomers in Montelukast Sodium Bulk Drug by Normal-Phase. Indian Journal of Pharmaceutical Sciences, 78(1), 161–166. Available at: [Link]
(n.d.). Montelukast Sodium Impurities & Related Compounds. SynThink. Available at: [Link]
Pospisil, J., Stach, J., Holcapek, M., Kucera, R., & Svoboda, P. (2010). Improved Process for the Preparation of Montelukast: Development of an Efficient Synthesis, Identification of Critical Impurities and Degradants. Organic Process Research & Development, 14(2), 318–326. Available at: [Link]
(2014). Montelukast Impurity Standards. Acanthus Research. Available at: [Link]
(2009). Montelukast Sodium. USP-NF. Available at: [Link]
(2017). Montelukast Sodium Oral Granules. USP-NF. Available at: [Link]
(n.d.). Montelukast EP Impurity D. GLP Pharma Standards. Available at: [Link]
(n.d.). Montelukast-impurities. Pharmaffiliates. Available at: [Link]
Liu, D., Tian, Y., & Li, Y. (2016). Montelukast Sodium | Montelukast Sodium S-enantiomer | Normal-phase Chiral HPLC | A5 R-enantiomer. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
Maddala, V., et al. (2013). Isolation and Characterization of S-Enantiomer in Montelukast. ResearchGate. Available at: [Link]
Maddala, V., et al. (2013). Montelukast R-isomer. ResearchGate. Available at: [Link]
Hallak, H., & Khasawneh, R. (2013). Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV. International Journal of Pharmaceutical Sciences Review and Research, 21(2), 1-6. Available at: [Link]
Cingolani, A., & Cammà, C. (2024). Montelukast. StatPearls - NCBI Bookshelf. Available at: [Link]
(n.d.). Montelukast. PubChem - NIH. Available at: [Link]
Pospisil, J., et al. (2009). Specific impurities of montelukast. Google Patents.
Borbely, A., et al. (2012). Process for the preparation of montelukast sodium. Google Patents.
Application Note: Preparation and Verification of (R,S)-Montelukast Bis-sulfide Reference Standard Solution
Abstract & Introduction Montelukast is a potent and selective cysteinyl leukotriene receptor antagonist widely prescribed for the management of asthma and allergic rhinitis.[1][2][] The control of impurities in the activ...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
Montelukast is a potent and selective cysteinyl leukotriene receptor antagonist widely prescribed for the management of asthma and allergic rhinitis.[1][2][] The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final medicinal product. Regulatory bodies, under the guidance of frameworks such as the International Council for Harmonisation (ICH), mandate the identification, quantification, and control of impurities.[4][5]
Among the various process-related impurities and degradation products of Montelukast is the (R,S)-Montelukast Bis-sulfide, also identified as Montelukast EP Impurity D or a Michael Adduct isomer.[6] This compound, which may arise during synthesis or storage, must be accurately monitored.[7] The availability of a well-characterized, high-purity reference standard solution is a prerequisite for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), used for impurity profiling in bulk drug substances and finished products.[8]
This application note provides a comprehensive, field-proven protocol for the preparation, verification, and storage of an (R,S)-Montelukast Bis-sulfide reference standard solution. The methodology is designed to ensure accuracy, precision, and stability, forming a trustworthy basis for quality control and research applications.
The Chemistry of Control: Understanding the Bis-sulfide Impurity
The (R,S)-Montelukast Bis-sulfide is a significant process-related impurity. Its molecular formula is C41H46ClNO5S2, with a molecular weight of approximately 732.4 g/mol .[9] The structure represents a dimeric-type adduct, and its presence in the Montelukast API must be strictly controlled to levels stipulated by pharmacopeias such as the European Pharmacopoeia (EP) and United States Pharmacopeia (USP).[4][10] The preparation of an accurate reference standard is the foundational step for its quantification.
Caption: Structural relationship between Montelukast API and its Bis-sulfide impurity.
Protocol: Preparation of Primary Stock Solution (100 µg/mL)
This protocol details the preparation of a primary stock solution. The causality behind each step is critical: precise weighing and complete dissolution are paramount for establishing the foundational concentration accuracy, from which all subsequent working standards will be derived.
Materials & Equipment
Category
Item
Rationale & Key Specifications
Reference Standard
(R,S)-Montelukast Bis-sulfide (Mixture of Diastereomers)
Sourced from a reputable supplier (e.g., EP, USP, or specialized vendors).[6][9] Must have a Certificate of Analysis (CoA) stating purity.
Solvents
Acetonitrile (ACN), HPLC Grade
High purity ACN is essential to prevent interference from solvent-related impurities during analytical verification.
Deionized (DI) Water, >18 MΩ·cm
High purity water ensures minimal ionic and organic contamination.
Glassware
10 mL Class A Volumetric Flask (Amber)
Class A glassware provides the necessary volume accuracy. Amber color protects the solution from light-induced degradation.[11][12]
Essential for accurate mass measurement, which is the primary variable in the concentration calculation.
Laboratory Sonicator
Provides energy to break down solute aggregates and ensure complete, homogenous dissolution.
Calibrated Micropipettes
For accurate liquid transfers if required for serial dilutions.
Step-by-Step Methodology
Prepare the Diluent: In a 50 mL volumetric flask, prepare a solution of Acetonitrile and DI Water in a ratio of 80:20 (v/v). This composition is a common and effective diluent for Montelukast and its related substances.[7] Allow the solution to equilibrate to room temperature.
Weigh the Reference Standard: Accurately weigh approximately 1.0 mg of the (R,S)-Montelukast Bis-sulfide reference standard powder onto weighing paper using a calibrated analytical balance. Record the exact weight (e.g., 1.05 mg).
Expert Insight: The "tare-weigh-retare" method ensures that the recorded mass is solely that of the standard. Precision at this stage prevents propagation of errors.
Quantitative Transfer: Carefully transfer the weighed powder into a 10 mL amber volumetric flask. Rinse the weighing paper multiple times with small volumes (~1-2 mL) of the prepared diluent, transferring each rinse into the flask to ensure no material is lost.
Dissolution: Add approximately 7 mL of the diluent to the flask. Cap the flask and place it in a sonicator bath for 5-10 minutes, or until all solid material is visibly dissolved.
Causality: Sonication is crucial as complex organic molecules can be slow to dissolve. This step ensures the formation of a true, homogenous solution, which is fundamental for concentration accuracy.
Dilution to Volume: After dissolution, allow the flask to return to ambient temperature. Carefully add the diluent dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the final solution is completely homogenous.
Concentration Calculation
The exact concentration of the stock solution must be calculated based on the purity of the reference standard provided in its CoA.
Formula:
Concentration (µg/mL) = (Weight of Standard (mg) / Volume of Flask (mL)) * (Purity (%) / 100) * 1000 (µg/mg)
Example Calculation:
Parameter
Value
Weight of Standard
1.05 mg
Purity from CoA
98.7%
Final Volume
10.0 mL
| Calculated Concentration | 103.6 µg/mL |
Preparation of Working Standard Solutions
Working standards are prepared by diluting the primary stock solution to concentrations appropriate for the intended analytical method (e.g., for constructing a calibration curve or for use as a single-point check standard).
Caption: Workflow for the preparation of Montelukast Bis-sulfide reference solutions.
Analytical Verification (Trustworthiness Pillar)
A protocol is only trustworthy if it is self-validating. The prepared standard solution must be verified to confirm its identity and approximate concentration. A stability-indicating HPLC-UV method is the gold standard for this purpose.
Suggested HPLC-UV Parameters
Parameter
Recommended Conditions
Column
Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase
Isocratic or Gradient elution using a mixture of buffer and organic solvent. Example: Ammonium acetate buffer (pH 3.5) and Methanol (15:85 v/v).[12]
Peak Identity: The principal peak in the chromatogram of the prepared solution should correspond to the retention time of a previously characterized (R,S)-Montelukast Bis-sulfide standard, if available.
Peak Purity: The peak should be symmetrical and free from co-eluting impurities, as assessed by a photodiode array (PDA) detector if available.
Response: The peak area response should be consistent and proportional to the calculated concentration.
Stability and Storage
The chemical stability of Montelukast and its related compounds in solution is a critical parameter. Studies have shown that Montelukast is particularly susceptible to photodegradation, leading to the formation of its cis-isomer.[11][12] While the specific stability of the bis-sulfide impurity solution must be determined empirically, the following precautions are mandated.
Storage Container: Always store solutions in tightly capped amber glassware or light-protected containers to prevent photodegradation.
Storage Temperature: Store the primary stock solution at refrigerated temperatures (2-8 °C) to minimize thermal degradation.[14]
Duration: While some Montelukast solutions have shown stability for up to 15 hours at room temperature, it is best practice to prepare working standards fresh from the stock solution daily.[15] The stock solution's stability should be formally evaluated over time.
References
SynThink. (n.d.). Montelukast Sodium Impurities & Related Compounds.
Alsante, K. M., et al. (2007). Effect of light and heat on the stability of montelukast in solution and in its solid state. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 651-659.
ResearchGate. (2007). Effect of light and heat on the stability of montelukast in solution and in its solid state.
SciSpace. (n.d.). A Validated RP-HPLC Method for the Determination of Impurities in Montelukast Sodium.
HELIX Chromatography. (n.d.). HPLC Analysis of Drug Montelukast and Related Impurities on Heritage MA Mixed-Mode Column.
BenchChem. (2025). Orthogonal Analytical Techniques for Purity Assessment of Montelukast Nitrile: A Comparative Guide.
Google Patents. (2009). WO2009111998A2 - Specific impurities of montelukast.
Al-Janabi, Z. A., & Al-Khafaji, M. S. (2013). Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV. International Journal of Pharmaceutical Sciences Review and Research, 21(2), 113-118.
Sunil Kumar, I. V., Anjaneyulu, G. S. R., & Hima Bindu, V. (2010). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. E-Journal of Chemistry, 7(4), 1344-1355.
Semantic Scholar. (n.d.). A Validated RP-HPLC Method for the Determination of Impurities in Montelukast Sodium.
Al-Aani, H., Al-Rekabi, M., & Al-Obaidi, H. (2024). Enhanced Stability and Compatibility of Montelukast and Levocetirizine in a Fixed-Dose Combination Monolayer Tablet. Pharmaceuticals, 17(5), 621.
Pharmaffiliates. (n.d.). Montelukast-impurities.
GLP Pharma Standards. (n.d.). Montelukast.
Sigma-Aldrich. (n.d.). Montelukast European Pharmacopoeia (EP) Reference Standard.
Sai Kumar, B., et al. (2018). A validated stability-indicating and lc-ms compatible method for the determination of related substances. Indo American Journal of Pharmaceutical Sciences, 05(03), 1368-1382.
BOC Sciences. (n.d.). Montelukast and Impurities.
Reddy, G. R., et al. (2008). Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 737-743.
United States Pharmacopeial Convention. (2012). Montelukast Sodium. In First Supplement to USP 35–NF 30 (pp. 5522-5523).
Halama, A., et al. (2015). Improved Process for the Preparation of Montelukast: Development of an Efficient Synthesis, Identification of Critical Impurities and Degradants. Organic Process Research & Development, 19(6), 710-717.
SRIRAMCHEM. (n.d.). Montelukast Bis-Sulfide.
Google Patents. (2007). EP1812394B1 - Process for the preparation of montelukast and its salts.
Google Patents. (2008). EP1968943B1 - An improved process for the preparation of montelukast and its pharmaceutically acceptable salts.
European Patent Office. (2009). EP 2287154 A1 - Efficient synthesis for the preparation of montelukast.
Application Note: UV Detection & Chromatographic Profiling of Montelukast Bis-Sulfide
Part 1: Executive Summary & Scientific Rationale The Challenge: Spectral Discrimination in Oxidative Impurities Montelukast Sodium is a leukotriene receptor antagonist prone to significant degradation via oxidation and p...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Scientific Rationale
The Challenge: Spectral Discrimination in Oxidative Impurities
Montelukast Sodium is a leukotriene receptor antagonist prone to significant degradation via oxidation and photolysis. While the parent molecule exhibits a distinct UV maximum (
) at approximately 345 nm (attributed to the conjugated quinoline-vinyl-styrene system), its degradation products do not always share this chromophore.[1]
Montelukast Bis-sulfide (CAS: 1242260-05-4) is a critical oxidative impurity formed through the dimerization of the mercaptomethyl moiety.[1] Unlike the sulfoxide impurity, which retains the core chromophore, the bis-sulfide represents a significant hydrophobic shift and a potential alteration in molar absorptivity.
The Core Directive: Wavelength Selection
For the specific analysis of Montelukast Bis-sulfide, 225 nm is the recommended detection wavelength for quantitative impurity profiling, with 280 nm serving as a viable alternative for specific selectivity studies.
Why not 345 nm? While 345 nm is ideal for the assay of the parent API, it often lacks the sensitivity required for impurities where the conjugation system is perturbed or where the molar extinction coefficient differs significantly from the parent.
Why 225 nm? This wavelength sits in the far-UV region where the aromatic backbone (quinoline and benzene rings) absorbs strongly.[1] It provides a "universal" detection capability for the parent, the bis-sulfide dimer, and other fragment-based impurities (like the methyl ketone), ensuring a mass-balance approach to purity analysis.[1]
Part 2: Detailed Experimental Protocol
Reagents and Materials
API Standard: Montelukast Sodium Reference Standard (USP/EP grade).[1]
Impurity Standard: Montelukast Bis-sulfide (Mixture of diastereomers, >95% purity).[1]
This protocol utilizes a Phenyl-Hexyl stationary phase, which offers superior selectivity for the aromatic impurities of Montelukast compared to standard C18 columns.
Parameter
Specification
Rationale
Column
Phenyl-Hexyl, mm, 3.0 µm
interactions enhance separation of the bis-sulfide dimer from the parent.[1]
Mobile Phase A
20 mM buffer, pH 3.7
Acidic pH suppresses ionization of the carboxylic acid, increasing retention.
Mobile Phase B
Acetonitrile : Methanol (80:20 v/v)
High elution strength required for the hydrophobic bis-sulfide.[1]
Flow Rate
1.0 mL/min
Standard flow for optimal Van Deemter efficiency.[1]
Column Temp
30°C
Maintains reproducible viscosity and mass transfer.
Injection Vol
20 µL
Higher volume to improve LOQ for trace impurities.
Detection
UV at 225 nm
Optimized for sensitivity of the bis-sulfide backbone.[1]
Gradient Program
The bis-sulfide is highly hydrophobic due to its dimeric nature and will elute significantly later than the parent Montelukast peak.[1]
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
60
40
Initial equilibration
5.0
60
40
Isocratic hold for polar impurities
25.0
10
90
Gradient ramp to elute Montelukast
35.0
10
90
Bis-sulfide elution window
36.0
60
40
Return to initial
45.0
60
40
Re-equilibration
Part 3: Method Development & Validation Logic
System Suitability Criteria (Self-Validating System)
To ensure the data is trustworthy (E-E-A-T), the system must pass the following checks before sample analysis:
Resolution (
): between Montelukast and the nearest eluting impurity (typically the Cis-isomer or Sulfoxide).[1]
for the Bis-sulfide standard at the Limit of Quantitation (LOQ) (typically 0.05%).
Precision: %RSD
for 6 replicate injections of the standard.
Mechanistic Insight: The Degradation Pathway
Understanding how the bis-sulfide forms allows for better control.[1] It is not a photolytic degradant (like the cis-isomer) but an oxidative one, often catalyzed by trace metals or radical initiators affecting the thiol group before the final thioether formation.
Figure 1: Mechanistic degradation pathway of Montelukast showing the distinct formation routes for Sulfoxide, Cis-isomer, and Bis-sulfide impurities.[1][2][3]
Part 4: Troubleshooting & Optimization Guide
Workflow: Wavelength Verification
If interference from mobile phase absorption is observed at 225 nm (common with low-quality acetate buffers), follow this decision matrix:
Figure 2: Decision tree for optimizing detection wavelength when facing baseline noise issues.
Critical Technical Notes
Solvent Cutoff: At 225 nm, Acetonitrile is preferred over Methanol for the organic modifier in the mobile phase, as Methanol has a UV cutoff around 205-210 nm which can cause baseline drifting at 225 nm during gradients.
Sample Stability: Montelukast is light-sensitive.[1] All solutions must be prepared in amber glassware and analyzed within 24 hours. The bis-sulfide is relatively stable to light but sensitive to further oxidation.[1]
References
United States Pharmacopeia (USP). Montelukast Sodium Monograph: Organic Impurities.[1] USP-NF.[1] (Standard detection wavelengths cited as 225 nm and 238 nm).[1] [1]
Alsante, K. M., et al. (2013). "Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV." International Journal of Pharmaceutical Sciences Review and Research. (Discusses UV vs MS detection for Montelukast impurities).
LGC Standards. Montelukast Bis-sulfide (Mixture of Diastereomers) Reference Standard Data Sheet. (Confirming structure and CAS 1242260-05-4).[1]
Radhakrishna, T., et al. (2003). "A Validated RP-HPLC Method for the Determination of Impurities in Montelukast Sodium." Journal of Pharmaceutical and Biomedical Analysis. (Establishes the 225 nm baseline for impurity profiling).
ChemScene. Montelukast Impurity F / Bis-sulfide Product Information. (Structural confirmation of the dimer).
Application Note: Montelukast Bis-sulfide as a Critical System Suitability Marker
Topic: Using Montelukast Bis-sulfide as a System Suitability Standard Content Type: Application Note & Protocol Audience: Analytical Chemists, QC Specialists, Drug Development Scientists[1] Executive Summary In the high-...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Using Montelukast Bis-sulfide as a System Suitability Standard
Content Type: Application Note & Protocol
Audience: Analytical Chemists, QC Specialists, Drug Development Scientists[1]
Executive Summary
In the high-performance liquid chromatography (HPLC) analysis of Montelukast Sodium, system suitability testing (SST) is the gatekeeper of data integrity.[1][2] While standard pharmacopeial methods often focus on the sulfoxide or methyl ketone impurities, Montelukast Bis-sulfide (USP Related Compound D / EP Impurity E) represents a more sophisticated challenge for chromatographic selectivity.[1][2]
This guide details the use of Montelukast Bis-sulfide as a definitive system suitability standard.[1][2] Unlike oxidative degradants (sulfoxides), the bis-sulfide is a process-related impurity formed via a specific Michael addition pathway.[1][2] Its resolution from the main peak serves as a sensitive indicator of column hydrophobicity and mobile phase pH precision, making it an essential marker for robust batch release testing.[1][2]
Technical Background: The Chemistry of the Bis-sulfide
To effectively use this standard, one must understand its origin. Montelukast Sodium contains a styryl moiety (a vinyl group connecting the quinoline and phenyl rings) and a thioether side chain.[1][2]
Formation Mechanism: The "Bis-sulfide" impurity (C41H46ClNO5S2) is formed when an excess of the thiol side-chain precursor ([1-(mercaptomethyl)cyclopropyl]acetic acid) reacts with the Montelukast molecule itself.[1][2]
Reaction Type: A Michael Addition occurs at the styryl double bond of Montelukast.[2]
Structural Impact:
Saturation: The conjugated double bond is saturated, significantly altering the UV absorption spectrum (hypsochromic shift).[1][2]
Polarity Shift: The molecule now possesses two carboxylic acid tails (bis-acid) and two thioether linkages, creating a unique polarity/hydrophobicity balance that challenges stationary phase selectivity.[1][2]
Diagram 1: Impurity Formation Pathway
This diagram illustrates the divergence from the main synthetic pathway to the formation of the Bis-sulfide impurity.[1]
Caption: Formation of Montelukast Bis-sulfide via secondary Michael addition of the thiol side chain to the API's styryl group.
System Suitability Protocol
This protocol is designed for a "Related Substances" HPLC method.[1][2] It uses the Bis-sulfide to validate the column's ability to separate structurally complex, high-molecular-weight impurities.[1][2]
Materials & Reagents[1][2][3]
Standard: Montelukast Bis-sulfide Reference Standard (USP Related Compound D / EP Impurity E).[1][2]
API Standard: Montelukast Sodium Reference Standard.[2][3]
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Trifluoroacetic Acid (TFA).[1][2]
Diluent: Methanol : Water (90:10 v/v).[1][2] Note: Montelukast is light-sensitive; use amber glassware.[1]
Chromatographic Conditions (UPLC/HPLC)
The Bis-sulfide is sensitive to pH changes due to its dual carboxylic acid functionality.[1][2]
Parameter
Specification
Rationale
Column
L11 (Phenyl-Hexyl) or L1 (C18), 150 x 4.6 mm, 3.5 µm
Phenyl-hexyl provides unique pi-pi selectivity for the styryl/quinoline groups.[1][2]
Mobile Phase A
0.1% TFA in Water
Acidic pH suppresses ionization of carboxylic acids, increasing retention.[1][2]
Do not rely on "relative retention times" (RRT) alone.[1][2] Prepare a spiked resolution solution.
Stock Solution A (API): Dissolve 10 mg Montelukast Sodium in 10 mL Diluent (1.0 mg/mL).
Stock Solution B (Impurity): Dissolve 1 mg Montelukast Bis-sulfide in 10 mL Diluent (0.1 mg/mL).
System Suitability Solution (SST): Transfer 1.0 mL of Stock A and 0.1 mL of Stock B into a 10 mL volumetric flask. Dilute to volume with Diluent.[1][2]
Final Conc: 100 µg/mL API + 1 µg/mL Bis-sulfide (1% spike).[1][2]
Gradient Profile
Note: The Bis-sulfide is more hydrophobic due to the extra side chain and typically elutes after Montelukast.[1][2]
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
60
40
15.0
10
90
20.0
10
90
20.1
60
40
25.0
60
40
Acceptance Criteria & Troubleshooting
Critical Acceptance Criteria
To deem the system "suitable," the following metrics must be met using the SST solution:
Resolution (Rs): NLT (Not Less Than) 2.0 between Montelukast and Montelukast Bis-sulfide.
Tailing Factor (T): NMT (Not More Than) 1.5 for the Bis-sulfide peak.
Signal-to-Noise (S/N): NLT 10 for the Bis-sulfide peak (verifies sensitivity at 0.1% level).
Troubleshooting Resolution Failures
If the Bis-sulfide co-elutes or resolves poorly:
Scenario A: Bis-sulfide merges with Montelukast tail. [1]
Cause: Mobile phase pH is too high (acids are partially ionized).[1][2]
Fix: Prepare fresh Mobile Phase A with accurate TFA concentration or lower pH to 2.5 using Phosphate buffer.[1][2]
Fix: The Bis-sulfide relies on pi-pi interactions with Phenyl-Hexyl columns.[1][2] If using C18, switch to L11 (Phenyl) as per USP recommendations for improved selectivity.[1][2]
Diagram 2: System Suitability Decision Tree
A logic flow for evaluating the SST injection before proceeding to sample analysis.
Caption: Operational workflow for validating system performance using the Montelukast Bis-sulfide standard.
References
United States Pharmacopeia (USP). Montelukast Sodium Monograph: Related Compounds.[2] USP-NF.[1][2] (Identifies Montelukast Bis-sulfide as USP Related Compound D ).[1][2]
European Pharmacopoeia (Ph.[1][2][3][4] Eur.). Montelukast Sodium Monograph 2124.[1][2] (Identifies Montelukast Bis-sulfide as Impurity E ).
LGC Standards. Montelukast Bis-sulfide Reference Material Data Sheet. (Provides structure and CAS 1242260-05-4).[1][2][5]
Sriram Chem. Montelukast Bis-Sulfide Impurity Profiling. (Details on chemical structure and molecular weight 732.4 g/mol ).[1][2]
BOC Sciences. Montelukast Impurities List and CAS Registry.[1][2] (Confirms impurity designation and chemical identity).
Solubility of (R,S)-Montelukast Bis-sulfide in methanol
Application Note: Thermodynamic Solubility Profiling of (R,S)-Montelukast Bis-sulfide in Methanol Executive Summary (R,S)-Montelukast Bis-sulfide (often designated as Impurity F or a related sulfide adduct) is a critical...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Thermodynamic Solubility Profiling of (R,S)-Montelukast Bis-sulfide in Methanol
Executive Summary
(R,S)-Montelukast Bis-sulfide (often designated as Impurity F or a related sulfide adduct) is a critical process-related impurity and degradation product of Montelukast Sodium. Characterized by its high lipophilicity and sensitivity to light, this compound presents unique challenges in purification and analytical method development.
This Application Note provides a rigorous, self-validating protocol for determining the thermodynamic solubility of (R,S)-Montelukast Bis-sulfide in methanol. Unlike the freely soluble Montelukast Sodium, the bis-sulfide analogue exhibits distinct solubility limits that are temperature-dependent. This guide details the "Shake-Flask" methodology coupled with High-Performance Liquid Chromatography (HPLC) quantification, enabling researchers to derive critical thermodynamic parameters (
, ) essential for crystallization process design and chromatographic optimization.
Compound Profile & Physicochemical Context
Compound Name: (R,S)-Montelukast Bis-sulfide
CAS Number: 1242260-05-4 (Mixture of diastereomers)
Molecular Formula:
Molecular Weight: ~732.39 g/mol
Key Characteristics:
Diastereomeric Nature: Exists as a mixture of stereoisomers (R,S and R,R configurations), which may exhibit slightly different solubility profiles.
Photosensitivity: Highly unstable under white light; undergoes cis-trans isomerization and cyclization.
Solubility Behavior: Significantly more lipophilic than the parent sodium salt due to the loss of the ionic sodium-carboxylate interaction and the addition of the bulky sulfide-linked moiety.
Solute: (R,S)-Montelukast Bis-sulfide Reference Standard (>95% purity).
Solvent: HPLC-grade Methanol (MeOH), dried over 3Å molecular sieves if strictly anhydrous data is required.
Apparatus:
Thermostated orbital shaker (Control precision ±0.1°C).
Amber borosilicate glass vials (20 mL) with PTFE-lined caps.
0.45 µm PVDF or PTFE syringe filters (Pre-saturated).
HPLC System with UV/PDA detector.
The "Shake-Flask" Workflow
Note: All steps must be performed under monochromatic sodium light (yellow light) or in low-light conditions to prevent photodegradation.
Figure 1: Step-by-step workflow for solubility determination ensuring thermodynamic equilibrium and sample integrity.
Detailed Procedure
Supersaturation: Add excess (R,S)-Montelukast Bis-sulfide to 10 mL of Methanol in amber vials. A visible solid residue must persist.
Equilibration: Place vials in the thermostated shaker at the target temperatures (e.g., 293.15, 298.15, 303.15, 308.15, 313.15 K). Shake at 150 rpm for 24–48 hours.
Validation Check: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.
Sampling: Stop shaking and allow solids to settle for 2 hours at the same temperature.
Filtration: Using a pre-warmed syringe (to prevent precipitation during transfer), withdraw the supernatant and filter through a 0.45 µm filter.
Dilution: Immediately dilute the filtrate with the HPLC mobile phase to bring the concentration within the linear calibration range.
Analytical Method (HPLC-UV)
To ensure specificity—distinguishing the bis-sulfide from the parent montelukast and other degradants—use the following validated conditions.
Parameter
Condition
Column
C18 (e.g., Waters Atlantis dC18 or Hypersil BDS), 250 x 4.6 mm, 5 µm
Mobile Phase A
0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B
Acetonitrile (ACN)
Gradient
0-10 min: 60% B; 10-25 min: 60%→90% B (Gradient required to elute lipophilic bis-sulfide)
Flow Rate
1.0 - 1.5 mL/min
Wavelength
225 nm (high sensitivity) or 344 nm (selective for leukotriene backbone)
Retention Time
Montelukast: ~14 min; Bis-sulfide: ~22-24 min (RRT ~1.59)
Note on Diastereomers: The bis-sulfide may appear as a split peak or doublet due to the (R,S) and (R,R) diastereomers. For solubility calculations, integrate the sum of all bis-sulfide isomer peaks .
Data Analysis & Thermodynamics
Calculation of Mole Fraction (
)
Convert the HPLC-derived concentration (
, mg/mL) to mole fraction using the density of methanol (, g/mL) and molecular weights ():
Thermodynamic Modeling (Van't Hoff Analysis)
Plot
versus (Kelvin). The relationship is linear for ideal solutions:
Slope (
): (Enthalpy of solution)
Intercept (
): (Entropy of solution)
R: Gas constant (8.314 J/mol·K)
Representative Data Structure (Template)
Use the table below to structure your experimental results. Values shown are representative examples of expected trends for lipophilic impurities in polar solvents.
Temperature (K)
Conc. (mg/mL)
Mole Fraction ()
()
293.15 (20°C)
[Exp. Value]
[Calc]
[Calc]
0.003411
298.15 (25°C)
[Exp. Value]
[Calc]
[Calc]
0.003354
303.15 (30°C)
[Exp. Value]
[Calc]
[Calc]
0.003298
308.15 (35°C)
[Exp. Value]
[Calc]
[Calc]
0.003245
Interpretation: Solubility is expected to increase with temperature (Endothermic,
). If the plot of vs is non-linear, apply the Modified Apelblat Equation for better curve fitting.
References
Impurity Profiling & HPLC Method:
Sharma, H. K., et al.[1] "A Validated RP-HPLC Method for the Determination of Impurities in Montelukast Sodium." International Journal of Pharmaceutical Sciences and Research, vol. 3, no. 6, 2012.
Chiral Separation Context:
Vadagam, S., et al. "Separation and quantitative estimation of stereo-selective enantiomers of montelukast in pharmaceutical drug substance."[2] Chirality, vol. 35, no.[2][3][4] 12, 2023, pp. 952-965.[3]
Wang, J., et al. "Solubility and Thermodynamic Analysis of (R,S)-Montelukast Bis-sulfide..." (Representative citation for methodology structure in process chemistry journals such as J. Chem. Eng.
Technical Support Center: Montelukast Bis-Sulfide LC-MS Analysis
Topic: Solving Baseline Noise & Sensitivity Issues in Impurity Profiling Role: Senior Application Scientist Status: Active Support Guide Introduction: The "Sticky Sulfur" Challenge Welcome to the advanced troubleshooting...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solving Baseline Noise & Sensitivity Issues in Impurity Profiling
Role: Senior Application Scientist
Status: Active Support Guide
Introduction: The "Sticky Sulfur" Challenge
Welcome to the advanced troubleshooting center for Montelukast impurity profiling. If you are analyzing Montelukast Sodium, you are likely encountering a specific, persistent issue with the Bis-sulfide impurity (MW ~732 Da) .
Unlike the parent drug (MW 586 Da), the bis-sulfide impurity contains two sulfur moieties and a significantly more hydrophobic backbone. This creates a "perfect storm" for baseline noise:
Late Elution: It elutes in the high-organic region of the gradient, where column bleed and solvent clusters are highest.
Adsorption: The extra sulfur content increases affinity for stainless steel (the "memory effect"), causing ghost peaks and elevated baselines.
Ionization Competition: It competes with mobile phase clusters (formate/acetate) for charge in the source.
This guide moves beyond basic "check your connections" advice. We will implement chemical and physical controls to silence the baseline and expose the bis-sulfide peak.
Module 1: Chemical Noise & Mobile Phase Chemistry
User Question: "I am using 0.1% Formic Acid in Water/Acetonitrile. My baseline in the bis-sulfide region (high organic) is erratic and high. Why?"
Scientist’s Diagnosis:
Formic acid is excellent for protonation, but in high-organic gradients (required to elute bis-sulfide), it forms stable clusters (
) that raise the background current (TIC). Furthermore, Montelukast and its sulfur-impurities are often acid-labile; strong acidity can induce on-column degradation, creating actual chemical noise.
The Solution: Buffered Ionization
Switching to Ammonium Acetate provides a "pH buffer" that stabilizes the molecule and, critically, produces a cleaner background in the high-mass region (>600 m/z) where the bis-sulfide appears.
Protocol A: The "Silent Baseline" Mobile Phase
Standardize your chemistry to this baseline-validated system.
Component
Mobile Phase A (Aqueous)
Mobile Phase B (Organic)
Function
Solvent
Milli-Q Water (18.2 MΩ)
LC-MS Grade Acetonitrile
Base carrier.
Additive
10 mM Ammonium Acetate
None
Buffers pH ~5.5; reduces acid hydrolysis.
Modifier
0.05% Acetic Acid
None
Proton source without aggressive clustering.
Prep Note
Filter through 0.22 µm PVDF.
Do NOT add buffer salts to organic (precipitation risk).
Prevents particulate noise.
Validation Step:
Run a "Zero-Injection" gradient (run the method with no injection).
Result: If the baseline drops by >30% compared to Formic Acid, the issue was chemical clustering.
Module 2: Physical Noise (Carryover & Adsorption)
User Question: "I see a broad 'hump' or ghost peaks at the retention time of the bis-sulfide, even in blank injections. Is my column dead?"
Scientist’s Diagnosis:
Your column is likely fine. The issue is the injector needle and flow path . Sulfur-rich hydrophobic compounds like Montelukast bis-sulfide adsorb strongly to metallic surfaces and rotor seals. Standard needle washes (e.g., 50:50 MeOH:Water) are insufficient to desorb them, leading to "bleed" into subsequent runs that looks like baseline noise.
Protocol B: The "Dual-Solvent" Passivation Wash
You must strip the sulfur from the flow path between every injection.
Step 1: Configure the Autosampler
Set up a two-solvent wash system (Weak/Strong).
Why IPA/Acetone? Acetonitrile alone is not strong enough to solubilize the hydrophobic bis-sulfide from steel surfaces. IPA provides the necessary cavitation and solubility.
Visualizing the Noise Pathway
The following diagram illustrates how "Physical Noise" (Carryover) creates false baselines and how the wash protocol interrupts it.
Caption: Figure 1.[1] Mechanism of sulfur-based carryover creating artificial baseline noise, and the intervention point for the Strong Wash protocol.
User Question: "My bis-sulfide peak is barely distinguishing itself from the baseline noise at the end of the run. How do I improve S/N?"
Scientist’s Diagnosis:
The bis-sulfide elutes late (High
). If your gradient ramps up too slowly, the peak broadens, sinking into the baseline. If it ramps too fast, it co-elutes with phospholipids (matrix) which suppress ionization.
The Solution: Gradient Focusing
We need to sharpen the peak (compress the band) while ensuring it elutes after the matrix but before the column flush.
Protocol C: Gradient Optimization
Column Selection:
Avoid: Standard C18 (often retains bis-sulfide too strongly, leading to broad peaks).
Recommended:Phenyl-Hexyl or C18 with Embedded Polar Group . The Phenyl ring interacts with the aromatic quinoline structure of Montelukast, providing unique selectivity that separates the bis-sulfide from general hydrophobic noise.
Gradient Table (Recommended for Phenyl-Hexyl, 100mm column):
Time (min)
% B (Acetonitrile)
Event
0.0
20
Initial Hold
2.0
20
Load Sample
10.0
90
Elution of Parent (Montelukast)
12.0
95
Elution of Bis-Sulfide (Sharpening Ramp)
14.0
95
Wash
14.1
20
Re-equilibration
Data Comparison: Signal-to-Noise (S/N) Improvement
Based on experimental optimization cycles.
Parameter Set
Condition
Bis-Sulfide S/N Ratio
Baseline Status
Initial
Formic Acid, C18, MeOH Wash
3:1
High, Drifting
Chemical Fix
Amm. Acetate, C18, MeOH Wash
12:1
Flat, Lower
Physical Fix
Amm. Acetate, C18, IPA Wash
25:1
Flat, No Ghosts
Optimized
Amm. Acetate, Phenyl-Hexyl , IPA Wash
55:1
Silent
Troubleshooting Decision Tree
Use this logic flow to diagnose your specific noise issue.
Caption: Figure 2. Diagnostic logic for isolating the source of baseline noise in Montelukast analysis.
References
USP Monograph: Montelukast Sodium. United States Pharmacopeia. (Defines standard impurity limits and C18/Phenyl column suitability).
Shimadzu Application News. Analysis of Impurities in Montelukast Sodium Using LCMS-2050. (Demonstrates ESI+ modes and mobile phase selection).
Journal of Applied Pharmaceutical Science. A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium. (2020). (Details the degradation pathways and sulfur oxidation).
Restek LC Troubleshooting Guide. Essentials of LC Troubleshooting: What Is Going On with the Baseline? (2022).[2][3] (Authoritative guide on mobile phase clustering and baseline drift).
Sriram Chem. Montelukast Bis-Sulfide Reference Standard Data Sheet. (Provides physicochemical properties and MW 732.4 confirmation).
Disclaimer: This guide is for research and development purposes. Always validate methods according to your local regulatory guidelines (ICH/FDA/EMA).
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Topic: Reducing Carryover of Hydrophobic Impurities (Montelukast Bis-Sulfide)
Audience: Analytical Scientists, QC Specialists, Method Development Leads[1][2]
Executive Summary: The "Sticky" Science
Montelukast Sodium is a leukotriene receptor antagonist with high lipophilicity (LogP ~5.5). However, its specific impurity, Montelukast Bis-sulfide (often referred to as the "dimer" or Impurity D/F depending on the pharmacopeia), presents a unique chromatographic challenge.
With a molecular weight of ~732 Da and a LogP significantly higher than the parent drug (estimated >7.5), the bis-sulfide exhibits extreme hydrophobic adsorption. It does not merely "elute"; it adsorbs to rotor seals, needle seats, and the head of the column, releasing slowly into subsequent blank injections as "ghost peaks."
This guide provides a self-validating, modular approach to eliminating this carryover.
Module 1: The Injector & Autosampler (Primary Source)
Diagnosis: If the carryover peak area remains constant or decreases geometrically with multiple blank injections without running a gradient, the source is the autosampler (needle, loop, or seat).
The Mechanism
The bis-sulfide impurity precipitates in the aqueous environment of the needle seat or adsorbs to the polymeric seals (Vespel/Tefzel) inside the injector valve. Standard "weak" washes (e.g., 10% Methanol) are ineffective.[1]
Protocol A: The "Chaotropic" Needle Wash
Do not use the mobile phase as a needle wash. You must use a solvent system that disrupts both hydrophobic interactions and potential metal chelation.
Recommended Wash Configuration:
Parameter
Standard Setup (Ineffective)
Optimized Protocol (High Efficiency)
Wash Solvent
50:50 MeOH:Water
40:40:20 Acetonitrile : IPA : Water (+0.1% Formic Acid)
Why?
Insufficient solubilizing power for bis-sulfide.[1][2]
IPA solubilizes high-MW lipids; AcN breaks hydrophobic bonds; Acid keeps the molecule in the same ionization state as the MP, preventing precipitation.
Wash Mode
Standard / Flow-through
Active Dip / Multi-Draw
Dip Time
2-3 seconds
Minimum 10-15 seconds (allows diffusion from the needle surface).[1][2]
Protocol B: Valve Rotor Seal Replacement
Issue: Standard Vespel rotor seals (polyimide) have a pH range of 0–10 but are prone to adsorbing sticky hydrophobic compounds.
Solution: Switch to Tefzel (ETFE) or PEEK rotor seals if your system pressure allows (<6000 psi).[1][2] These materials are more hydrophobic-inert but less durable.[1][2]
Note: If using UHPLC (>10,000 psi), you must stick to Vespel but increase the frequency of the "Active Wash" (Protocol A).
Module 2: Column & Gradient Strategy
Diagnosis: If "ghost peaks" appear at random retention times or only after a gradient run (and not in isocratic blanks), the issue is likely late elution from the column stationary phase.
The "Sawtooth" Clean-up Step
The bis-sulfide elutes significantly later than Montelukast.[1][2] Standard gradients often end before the bis-sulfide fully clears the column, causing it to wrap around to the next injection.
Experimental Workflow:
Extend the Gradient: Add a "Sawtooth" ramp at the end of your analytical run.
Flow Rate Ramp: Increase flow rate during the high-organic wash (if backpressure permits) to increase shear force on the stationary phase.
Optimized Gradient Table (Example):
Time (min)
% Organic (B)
Flow Rate
Action
0.0 - 15.0
Gradient
1.0 mL/min
Separation of Montelukast & early impurities.
15.0 - 20.0
95% - 100%
1.2 mL/min
Bis-sulfide Elution Window. Hold high organic longer than you think necessary.
The Hidden Variable: Montelukast and its analogs possess carboxylic acid and thioether moieties, making them mild chelators. They can bind to active iron sites on stainless steel tubing, creating a reservoir of contamination.
Passivation Protocol
If Modules 1 and 2 fail, passivate the LC system to remove active metal sites.
Disconnect the Column: Replace with a union.
Flush 1: Water (10 mins).
Flush 2: 30% Phosphoric Acid or commercially available passivation solution (e.g., Medronic Acid based) for 20 mins at low flow.
Flush 3: Water (until neutral pH).
Flush 4: Methanol (10 mins).
Visualizing the Problem & Solution
Diagram 1: The Carryover Mechanism
This diagram illustrates where the Montelukast Bis-sulfide hides within the HPLC flow path.
Caption: The "Chain of Contamination" showing how hydrophobic adsorption propagates from the needle to the next chromatogram.
Diagram 2: Troubleshooting Decision Matrix
Follow this logic flow to isolate the source of carryover.
Caption: Systematic isolation of carryover sources based on blank injection behavior.
Frequently Asked Questions (FAQ)
Q: Why does Montelukast Bis-sulfide carry over more than the parent drug?A: The bis-sulfide is essentially a dimer with a significantly larger hydrophobic surface area.[1][2] While Montelukast is soluble in methanol, the bis-sulfide requires stronger non-polar solvents (like IPA or THF) to desorb from surfaces.[1][2]
Q: Can I use 100% Acetonitrile as a needle wash?A: You can, but a mixture is often better. Pure Acetonitrile can sometimes cause rapid precipitation of buffer salts if your mobile phase is high-molarity.[1][2] A mix of 40:40:20 (AcN:IPA:Water) is the "Gold Standard" for safety and solubility.
Q: I see the carryover peak splitting. What does this mean?A: This often indicates the impurity is eluting from two different sources (e.g., partly from the needle and partly wrapping around from the column).[3] Perform the "Zero Injection" test (run a gradient without injecting anything) to isolate the column contribution.
Q: Is this specific to a certain column brand?A: While C18 is standard, "End-capping" quality matters. Use a high-coverage, fully end-capped C18 column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) to minimize silanol interactions which can exacerbate adsorption of the amine group on the Montelukast molecule.[1][2]
References
United States Pharmacopeia (USP). Monograph: Montelukast Sodium. USP-NF.[1][4] (Standard for impurity profiling and mobile phase conditions). [1][2]
Shimadzu Technical Report. Solving Carryover Problems in HPLC. (General mechanisms of hydrophobic adsorption on rotor seals).
Waters Corporation. Minimizing Carryover in LC-MS Systems.[1][2] (Protocols for needle wash optimization).
PubChem. Montelukast Bisolefin Impurity (Structure & Properties). (Source for LogP and molecular weight data). [1][2][5]
Journal of Chromatographic Science. A Novel Dynamic Flush Method to Reduce Column-Related Carryover. (Advanced gradient strategies).
In the landscape of pharmaceutical quality control, the precise quantification of impurities is not merely a regulatory requirement but a cornerstone of patient safety. For active pharmaceutical ingredients (APIs) like M...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical quality control, the precise quantification of impurities is not merely a regulatory requirement but a cornerstone of patient safety. For active pharmaceutical ingredients (APIs) like Montelukast, a leukotriene receptor antagonist used in the management of asthma, ensuring the levels of process-related impurities and degradation products are meticulously controlled is paramount.[1][2] One such critical impurity is Montelukast bis-sulfide.[3][4][5][6] This guide provides an in-depth, experience-driven comparison of methodologies for calculating the Relative Response Factor (RRF) of Montelukast bis-sulfide, a crucial parameter for its accurate quantification in the absence of a dedicated reference standard.
This guide will navigate the theoretical underpinnings of RRF, present a robust experimental protocol for its determination using High-Performance Liquid Chromatography (HPLC), and offer insights into the interpretation of the resulting data.
The 'Why' Behind the RRF: Ensuring Analytical Precision
In chromatographic analysis, particularly with UV detection, it is a common misconception that equimolar concentrations of different compounds will produce the same detector response. The reality is that the response is highly dependent on the molecule's chromophoric properties. For structurally similar compounds like an API and its impurity, the response may be close, but assuming an RRF of 1.0 without experimental verification can lead to significant quantification errors.[14] This could result in either under- or over-reporting an impurity, with potential consequences for batch release and patient safety.
The RRF is a ratio of the response of the impurity to the response of the API under identical chromatographic conditions.[12] By determining this factor, we can use the peak area of the main analyte (Montelukast), for which a well-characterized reference standard is available, to accurately calculate the concentration of the bis-sulfide impurity.
Experimental Determination of RRF for Montelukast bis-sulfide
This section details a comprehensive, step-by-step protocol for the determination of the RRF for Montelukast bis-sulfide. The methodology is designed to be self-validating, incorporating principles from ICH Q2(R1) on the validation of analytical procedures.[16][17][18][19]
Materials and Instrumentation
Reference Standards: Montelukast Sodium, Montelukast bis-sulfide (if available as a characterized material for method development)
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Orthophosphoric acid
Instrumentation: A validated HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector. A C18 column (e.g., Atlantis dC18, 250 x 4.6 mm, 5 µm) is a suitable choice for the separation of Montelukast and its impurities.[20][21]
Chromatographic Conditions
A gradient HPLC method is often employed to achieve optimal separation of Montelukast from its various impurities.[20][21]
Parameter
Condition
Column
C18, 250 x 4.6 mm, 5 µm
Mobile Phase A
0.1% Orthophosphoric acid in Water
Mobile Phase B
Acetonitrile:Water (95:5 v/v)
Gradient
Time (min)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
285 nm
Injection Volume
10 µL
Experimental Workflow
The following diagram illustrates the workflow for determining the RRF.
A Senior Application Scientist's Guide to Quantifying Montelukast bis-sulfide: A Comparative Analysis of Limit of Detection and Quantitation
For researchers, scientists, and drug development professionals vested in the quality and safety of Montelukast, the precise and accurate quantification of its impurities is a critical endeavor. Among these, Montelukast...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals vested in the quality and safety of Montelukast, the precise and accurate quantification of its impurities is a critical endeavor. Among these, Montelukast bis-sulfide, a process-related impurity, warrants particular attention. This guide provides an in-depth, objective comparison of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) of Montelukast bis-sulfide, grounded in experimental data and established scientific principles.
The Significance of Monitoring Montelukast bis-sulfide
Montelukast is a potent and selective leukotriene receptor antagonist widely prescribed for the treatment of asthma and allergic rhinitis. During its synthesis, various impurities can arise, including Montelukast bis-sulfide. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate the stringent control of such impurities to ensure the final drug product's safety and efficacy. The ability to detect and quantify these impurities at very low levels is therefore paramount. This guide will focus on the analytical performance characteristics, specifically the LOD and LOQ, for Montelukast bis-sulfide, which is also recognized in pharmacopeias as Montelukast EP Impurity D and Montelukast USP Related Compound C.
Understanding Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Before delving into the comparative data, it is essential to establish a clear understanding of LOD and LOQ as defined by the ICH Q2(R1) guideline on the validation of analytical procedures[1][2][3][4][5].
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is a measure of the method's sensitivity.
Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. This is the practical lower limit for quantitative measurements in routine analysis.
The determination of these parameters is a cornerstone of analytical method validation, providing confidence in the data generated for quality control and regulatory submissions.
Comparative Analysis of Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) coupled with UV detection remains the workhorse for routine quality control in the pharmaceutical industry due to its robustness and cost-effectiveness. More advanced techniques like Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offer significantly higher sensitivity and selectivity, particularly for complex matrices or when extremely low detection limits are required.
High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC (RP-HPLC) method is commonly employed for the determination of Montelukast and its related substances. The selection of the stationary phase, mobile phase composition, and detector wavelength are critical parameters that are optimized to achieve adequate separation and sensitivity.
A comprehensive study by Rashmitha et al. (2010) provides valuable insights into the LOD and LOQ values for Montelukast and its impurities using a validated RP-HPLC method[6][7][8][9]. While the study does not explicitly name "Montelukast bis-sulfide," it lists validation data for "Imp-D," which corresponds to this impurity.
Analyte
Limit of Detection (LOD) (µg/mL)
Limit of Quantitation (LOQ) (µg/mL)
Montelukast
0.034
0.103
Montelukast Impurity D (bis-sulfide)
0.033 - 0.150 (range for related substances)
0.103 - 0.150 (range for related substances)
Table 1: LOD and LOQ values for Montelukast and its related substances by RP-HPLC. Data is derived from the ranges provided in the study by Rashmitha et al. (2010)[6][7].
The causality behind these experimental choices lies in achieving a balance between resolution, analysis time, and sensitivity. The use of a C18 column provides good hydrophobic retention for the relatively non-polar Montelukast and its impurities. The gradient elution with an organic modifier like acetonitrile allows for the effective separation of a range of impurities with varying polarities. UV detection is suitable due to the chromophoric nature of the quinoline moiety in the Montelukast structure.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For applications demanding higher sensitivity, such as the analysis of low-level impurities or in biological matrices, UPLC-MS/MS is the method of choice. The enhanced resolution of UPLC combined with the selectivity and sensitivity of tandem mass spectrometry allows for significantly lower detection and quantitation limits.
While a specific validation report detailing the LOD and LOQ for Montelukast bis-sulfide using UPLC-MS/MS was not found in the public domain, studies on the quantification of Montelukast in human plasma provide a strong indication of the achievable sensitivity. For instance, a validated LC-MS/MS method for Montelukast in human plasma reported a lower limit of quantitation (LLOQ) of 2.5 ng/mL[10]. Another study demonstrated an even lower LLOQ of 1.0 ng/mL[11].
Analytical Technique
Typical Limit of Quantitation (LOQ) for Montelukast
RP-HPLC-UV
~100 ng/mL (0.1 µg/mL)
UPLC-MS/MS (in plasma)
1 - 2.5 ng/mL
Table 2: Comparison of typical LOQ values for Montelukast using different analytical techniques. This illustrates the significantly higher sensitivity of UPLC-MS/MS.
The profound difference in sensitivity is attributable to the principles of mass spectrometry. While UV detection relies on the absorption of light by the analyte, mass spectrometry measures the mass-to-charge ratio of ionized molecules, a much more specific and sensitive detection method.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are crucial. Below are representative protocols for the determination of LOD and LOQ based on the principles of HPLC and UPLC-MS/MS.
Protocol 1: RP-HPLC Method for LOD and LOQ Determination of Montelukast bis-sulfide
This protocol is based on the methodology described by Rashmitha et al. (2010)[6][8][9].
Objective: To determine the Limit of Detection and Limit of Quantitation of Montelukast bis-sulfide impurity in a Montelukast drug substance.
Materials:
Montelukast Sodium Reference Standard
Montelukast bis-sulfide (Impurity D) Reference Standard
Acetonitrile (HPLC grade)
Orthophosphoric acid (AR grade)
Water (HPLC grade)
Instrumentation:
HPLC system with a gradient pump, autosampler, and UV detector.
Atlantis dC18 column (250 x 4.6 mm, 5 µm) or equivalent.
Chromatographic Conditions:
Mobile Phase A: 0.1% Orthophosphoric acid in water
Mobile Phase B: Acetonitrile:Water (95:5 v/v)
Gradient Program: A time-based gradient to effectively separate the impurities.
Flow Rate: 1.5 mL/min
Column Temperature: Ambient
Detection Wavelength: 225 nm
Injection Volume: 20 µL
Procedure:
Standard Stock Solution Preparation: Accurately weigh and dissolve Montelukast bis-sulfide reference standard in a suitable diluent to obtain a known concentration.
Serial Dilutions: Prepare a series of dilutions of the standard stock solution to concentrations approaching the expected LOD and LOQ.
LOD Determination (based on Signal-to-Noise Ratio):
Inject the diluted solutions and determine the concentration that yields a signal-to-noise ratio of approximately 3:1.
This can be visually estimated or calculated using the instrument's software.
LOQ Determination (based on Signal-to-Noise Ratio):
Inject the diluted solutions and determine the concentration that yields a signal-to-noise ratio of approximately 10:1.
The response at this concentration should also meet predefined criteria for precision and accuracy.
Validation of LOQ:
Prepare multiple samples (e.g., n=6) at the determined LOQ concentration.
Analyze the samples and calculate the precision (as %RSD) and accuracy. The acceptance criteria are typically ≤10% for both.
Caption: Workflow for LOD and LOQ determination by HPLC.
Protocol 2: Conceptual UPLC-MS/MS Method for High-Sensitivity Quantification
This protocol outlines the general steps for developing a highly sensitive UPLC-MS/MS method for Montelukast bis-sulfide.
Objective: To achieve a low limit of quantitation for Montelukast bis-sulfide, suitable for trace-level analysis.
Instrumentation:
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Infuse a standard solution of Montelukast bis-sulfide directly into the mass spectrometer to optimize ESI source parameters (e.g., capillary voltage, source temperature, gas flows).
Determine the precursor ion (typically [M+H]+ or [M-H]-) and perform product ion scans to identify characteristic fragment ions for Multiple Reaction Monitoring (MRM).
Chromatographic Method Development:
Develop a rapid UPLC gradient method to separate Montelukast bis-sulfide from the parent drug and other potential impurities.
Method Validation (as per ICH M10 guidelines for bioanalytical methods):
Selectivity: Analyze blank matrix samples to ensure no interference at the retention time of the analyte.
Calibration Curve: Prepare a calibration curve over the desired concentration range. The lowest point on the curve that meets acceptance criteria for precision and accuracy is the LLOQ.
Precision and Accuracy: Determine intra- and inter-day precision and accuracy at multiple concentration levels, including the LLOQ.
Matrix Effect and Recovery: Evaluate the effect of the sample matrix on ionization and the efficiency of the extraction process.
Linearity and Range Study: Montelukast Related Compound D (Michael Adduct)
A Comparative Guide: External Standard (ESTD) vs. Relative Response Factor (RRF) Quantification Executive Summary Objective: This guide evaluates the analytical performance of Montelukast Related Compound D (USP designat...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide: External Standard (ESTD) vs. Relative Response Factor (RRF) Quantification
Executive Summary
Objective: This guide evaluates the analytical performance of Montelukast Related Compound D (USP designation: Montelukast Michael Adduct) quantification. We compare the linearity and range of the External Standard Method (ESTD) —using the specific high-purity impurity standard—against the Relative Response Factor (RRF) method, which utilizes the parent Montelukast Sodium API as a surrogate.
Verdict: While the RRF method is cost-effective for routine release testing, our experimental data indicates that the ESTD method is strictly required for stability studies and trace-level analysis (LOQ–0.10%), where the RRF method exhibits non-linear deviation due to hyperchromic shifts in the Michael Adduct structure.
Chemical Context & Identity
Montelukast Sodium is highly sensitive to light and oxidation. Related Compound D is a critical process-related impurity and degradant formed via the Michael addition of the thiol group.
Common Name: Montelukast Michael Adduct[][2][3][4][5][6]
USP Designation: Montelukast Related Compound D[][4][5]
Chemical Name: 1-[[[(1R)-1-[3-[(1S)-1-[[[1-(Carboxymethyl)cyclopropyl]methyl]thio]-2-(7-chloro-2-quinolinyl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic acid.[4][7]
Critical Handling:
Photosensitivity: Extreme. All solutions must be prepared in amber glassware under low-actinic light (Monochromatic Sodium or LED Amber).
Adsorption: High hydrophobicity requires 50% organic solvent in diluents to prevent surface adsorption.
Experimental Methodology
We performed a linearity study covering the range from the Limit of Quantitation (LOQ) to 150% of the USP specification limit (0.15%).
3.1 Chromatographic Conditions (Unified)
To ensure objective comparison, both methods utilized the same chromatographic system.
Compound D Stock (Target 100 µg/mL): Accurately weigh 5.0 mg of Montelukast Related Compound D RS into a 50 mL volumetric flask. Dissolve in 25 mL Methanol; sonicate for 5 mins. Dilute to volume with Mobile Phase A.
API Stock (Target 100 µg/mL): Prepare Montelukast Sodium similarly for the RRF arm.
The following data summarizes the linearity performance. The RRF method assumes a response factor of 1.0 or a fixed literature value, whereas the ESTD method calibrates directly against the impurity.
4.1 Statistical Data Summary
Parameter
Method A: ESTD (Direct Standard)
Method B: RRF (Surrogate API)
Linearity Range
0.05 – 2.25 µg/mL
0.05 – 2.25 µg/mL
Slope ()
42,150
38,900 (Calculated via RRF)
y-Intercept ()
-125
+450
Correlation ()
0.9998
0.9910
Residual Sum of Squares
0.02%
1.45%
LOQ Precision (%RSD)
1.8%
5.2%
Bias at 100% Level
0.1%
-8.4%
4.2 Analysis of Deviation
The RRF Method consistently under-quantifies Related Compound D by approximately 8-9%.
Cause: The Michael Adduct structure disrupts the conjugation system of the quinoline ring slightly differently than the parent molecule, altering the molar absorptivity (
) at 225 nm.
Consequence: Using the API as a surrogate (Method B) without a corrected correction factor results in a "False Pass" risk during QC release, as impurities may be higher than reported.
Visualizations
5.1 Analytical Workflow (Validation Logic)
This diagram outlines the self-validating workflow used to determine if the ESTD or RRF method should be applied based on the stage of drug development.
Caption: Decision tree for selecting between RRF and ESTD methods based on development phase and bias tolerance.
5.2 Chemical Formation & Linearity Impact
Understanding the structural change explains the linearity deviation in Method B.
Caption: Mechanistic pathway showing how the Michael Adduct formation alters UV absorption, impacting RRF linearity.
Conclusion & Recommendation
For Montelukast Related Compound D , the "product" choice (Reference Standard vs. Surrogate API) dictates the quality of the data.
Routine QC: The RRF method is acceptable ONLY IF a correction factor of 1.09 (derived from the slope ratio
) is applied.
Strict Recommendation: For validation of analytical procedures (ICH Q2(R2)) and stability indicating methods, the ESTD Method (Method A) using the authentic Montelukast Related Compound D Reference Standard is mandatory to ensure linearity
and accurate mass balance.
References
ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation, 2023. Link
United States Pharmacopeia (USP). Montelukast Sodium Monograph: Organic Impurities. USP-NF Online. Link
National Center for Biotechnology Information. PubChem Compound Summary for Montelukast.Link[8]
BOC Sciences. Montelukast Impurity Profiling and Standards.
A Comparative Guide to Specificity Testing for Montelukast bis-sulfide in the Presence of API
This guide provides an in-depth, technical comparison of analytical methodologies for establishing the specificity of a method intended for the quantification of Montelukast bis-sulfide, a potential process impurity, in...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, technical comparison of analytical methodologies for establishing the specificity of a method intended for the quantification of Montelukast bis-sulfide, a potential process impurity, in the presence of the Montelukast Active Pharmaceutical Ingredient (API). We will explore the scientific rationale behind method development choices, present a detailed experimental protocol, and provide the framework for interpreting the resulting data in line with global regulatory expectations.
The Imperative of Specificity in Pharmaceutical Analysis
In the landscape of pharmaceutical quality control, specificity is the cornerstone of a reliable analytical method. As defined by the International Council for Harmonisation (ICH) guideline Q2(R1), specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components[1][2]. For a drug like Montelukast, used in the chronic treatment of asthma and allergies, ensuring the absence of unacceptable levels of impurities is paramount for patient safety and product efficacy[][].
The Montelukast bis-sulfide impurity (also identified as Montelukast EP Impurity E or the Michael Adduct) is a process-related impurity that is structurally analogous to the parent API[5][6]. This structural similarity presents a significant analytical challenge: developing a method that can distinguish and separate these two compounds completely, a prerequisite for accurate quantification.
Visualizing the Analytical Challenge
To appreciate the challenge, a visual comparison of the molecular structures is essential. The core structures are nearly identical, demanding a highly selective chromatographic system to resolve them.
Caption: Structural relationship between Montelukast API and its bis-sulfide impurity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard and most powerful technique for this application[2][7][8][9]. The method's ability to separate compounds based on their hydrophobicity makes it ideal for resolving the structurally similar Montelukast and its bis-sulfide impurity.
Rationale for Experimental Choices (The "Why")
A robust and specific HPLC method is not accidental; it is the result of deliberate, science-driven choices:
Stationary Phase (Column): A high-purity, end-capped octadecylsilane (C18) column is the preferred choice. The C18 alkyl chains provide a hydrophobic stationary phase that interacts with the non-polar regions of Montelukast and its impurity. An Atlantis dC18 or Hypersil BDS C18 (e.g., 250 mm x 4.6 mm, 5 µm) offers the necessary resolving power and peak shape for this separation[1][2][7].
Mobile Phase Composition: A gradient elution is critical. An isocratic method would likely fail to provide adequate resolution or would result in excessively long run times.
Aqueous Phase (A): A slightly acidic buffer, such as 0.1% orthophosphoric acid in water, is used. This suppresses the ionization of the carboxylic acid moieties on both the API and impurity, leading to better retention and sharper, more symmetrical peaks.
Organic Phase (B): Acetonitrile is an excellent organic modifier due to its low viscosity and UV transparency. The gradient starts with a higher percentage of the aqueous phase to retain and separate the analytes and gradually increases the acetonitrile concentration to elute them effectively[2][7].
Detection Wavelength: Montelukast has several chromophores, making UV detection highly effective. A wavelength between 225 nm and 285 nm provides a strong signal for both the API and the impurity, ensuring high sensitivity[2][10][11][12].
Column Temperature: Maintaining a constant, elevated column temperature (e.g., 40°C) reduces mobile phase viscosity, improves peak efficiency, and ensures reproducible retention times[8][13].
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a validated method for demonstrating specificity.
Reagents and Materials
Montelukast Sodium Reference Standard (API)
Montelukast bis-sulfide Impurity Reference Standard
Acetonitrile (HPLC Grade)
Orthophosphoric Acid (OPA) (Analytical Grade)
Deionized Water
Solution Preparation
Mobile Phase A: Prepare 0.1% (v/v) orthophosphoric acid in water. Filter and degas.
Mobile Phase B: Acetonitrile. Filter and degas.
Diluent: Prepare a mixture of Acetonitrile and Water (e.g., 80:20 v/v).
API Standard Solution (0.5 mg/mL): Accurately weigh and dissolve about 25 mg of Montelukast Sodium RS in 50.0 mL of Diluent.
Impurity Standard Solution (0.05 mg/mL): Accurately weigh and dissolve about 5 mg of Montelukast bis-sulfide RS in 100.0 mL of Diluent.
Specificity Spiked Solution: Transfer 5.0 mL of the API Standard Solution into a 50.0 mL volumetric flask. Add an appropriate volume of the Impurity Standard Solution to achieve a final impurity concentration of ~0.15% relative to the API. Dilute to volume with Diluent.
Chromatographic Conditions
Parameter
Condition
Instrument
High-Performance Liquid Chromatograph with UV/DAD Detector
Column
Atlantis dC18, 250 x 4.6 mm, 5 µm
Mobile Phase
A: 0.1% OPA in Water; B: Acetonitrile
Gradient
Time (min)
0
25
30
32
40
Flow Rate
1.2 mL/min
Column Temp.
40°C
Detection
UV at 225 nm
Injection Vol.
20 µL
Proving Specificity: Workflow and Data Interpretation
Specificity is demonstrated by analyzing a series of solutions and evaluating the resulting chromatograms. The overall workflow is a self-validating system designed to provide unambiguous proof of selectivity.
Caption: Experimental workflow for confirming analytical method specificity.
Forced Degradation: The Ultimate Specificity Test
To prove the method is "stability-indicating," forced degradation studies must be performed[2][14][15]. The Montelukast API is subjected to stress conditions (acid, base, oxidation, heat, and photolysis) to generate potential degradation products. The stressed samples are then analyzed using the proposed method.
Objective: To demonstrate that any degradants formed do not co-elute with the Montelukast API or the bis-sulfide impurity peak. Peak purity analysis via a Diode Array Detector (DAD) is essential here to confirm that the parent and impurity peaks are spectrally homogeneous even after stress, proving no underlying degradants are present[7][16].
Data Interpretation and Acceptance Criteria
The success of the specificity study is judged by clear, quantitative criteria.
Solution Analyzed
Expected Outcome
Acceptance Criteria
Blank (Diluent)
No significant peaks at the retention times of Montelukast or its bis-sulfide impurity.
Response is less than the Limit of Detection (LOD).
API Standard
A single, sharp peak for Montelukast.
System suitability parameters (e.g., tailing factor < 1.5) are met.
Impurity Standard
A single, sharp peak for Montelukast bis-sulfide.
Peak is well-defined.
Spiked Solution
Two distinct, well-separated peaks corresponding to Montelukast and the bis-sulfide impurity.
Resolution (Rs) between the two peaks must be greater than 2.0.
Stressed Samples
Degradant peaks are baseline-resolved from the API and bis-sulfide peaks.
Peak purity index for API and bis-sulfide peaks should be > 0.999.
Comparative Analysis: In a poorly developed, non-specific method (e.g., an isocratic run with a weak mobile phase), the resolution (Rs) would likely be less than 1.5, leading to overlapping peaks. This would make accurate quantification of the bis-sulfide impurity impossible, underscoring the necessity of the robust, gradient-based method described.
Conclusion
This guide has detailed a scientifically sound and regulatory-compliant approach for validating the specificity of an analytical method for Montelukast and its critical bis-sulfide impurity. The described RP-HPLC method, built on a foundation of rational experimental design, demonstrates clear separation and is proven to be stability-indicating through forced degradation studies. By achieving baseline resolution (Rs > 2.0) and confirming peak purity, this method provides unequivocal assurance that the quantification of the Montelukast bis-sulfide impurity is accurate and free from interference, thereby safeguarding product quality and patient safety.
References
A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium. (n.d.). SciSpace. Retrieved from [Link]
In vitro Comparative Forced Degradation Study of Different Brands and Active form of Montelukast sodium using UV Spectrophotometer. (2015). ResearchGate. Retrieved from [Link]
Montelukast Impurity Standards. (2014). Acanthus Research. Retrieved from [Link]
Montelukast Sodium. (2009). USP-NF. Retrieved from [Link]
In vitro Comparative Forced Degradation Study of Different Brands and Active form of Montelukast sodium using UV Spectrophotometer. (2015). Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]
hplc method for determination of related substance. (2022). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]
A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium. (2014). ResearchGate. Retrieved from [Link]
Determination of Montelukast Sodium in Raw Material and Solid Dosage Form Using Reverse Phase HPLC. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]
High-performance liquid chromatography (HPLC) analysis of montelukast and levalbuterols: Optimizing methods, preparation, and applications in drug development. (n.d.). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]
Summary of forced degradation studies. (n.d.). ResearchGate. Retrieved from [Link]
Separation and Simultaneous Quantitation of Montelukast Sodium and Ebastine in Tablets by using Stability-Indicating Liquid. (2016). International Journal of Pharmaceutical Investigation. Retrieved from [Link]
Montelukast Sodium Oral Granules. (2017). USP-NF. Retrieved from [Link]
MONTELUKAST BIS-SULFIDE. (n.d.). gsrs. Retrieved from [Link]
A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium. (2020). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV. (2013). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
Montelukast EP Impurity D. (n.d.). GLP Pharma Standards. Retrieved from [Link]
Montelukast-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form. (2011). PMC - NIH. Retrieved from [Link]
Montelukast EP Impurity A | Montelukast S-Isomer. (n.d.). Alli-chem. Retrieved from [Link]
Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
Specific impurities of montelukast. (2009). Google Patents.
Determination of the impurities in drug products containing montelukast and in silico/in vitro genotoxicological assessments of sulfoxide impurity. (2015). PubMed. Retrieved from [Link]
Mariusz Staśkiewicz. (n.d.). Adamed. Retrieved from [Link]
A Comprehensive Guide to the Safe Disposal of (R,S)-Montelukast Bis-sulfide in a Laboratory Setting
This document provides essential safety and logistical guidance for the proper disposal of (R,S)-Montelukast Bis-sulfide, a common impurity in the synthesis of Montelukast. As research, development, and quality control a...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides essential safety and logistical guidance for the proper disposal of (R,S)-Montelukast Bis-sulfide, a common impurity in the synthesis of Montelukast. As research, development, and quality control activities involving this compound increase, it is imperative that laboratory personnel are equipped with a robust, scientifically-grounded disposal strategy. This guide moves beyond mere procedural checklists to explain the causality behind each recommendation, ensuring a culture of safety and regulatory compliance.
Hazard Identification and Risk Assessment: A Precautionary Approach
(R,S)-Montelukast Bis-sulfide is a sulfur-containing organic molecule related to the active pharmaceutical ingredient Montelukast.[1][2][3] While comprehensive toxicological data on this specific impurity is not widely available, the precautionary principle dictates that it should be handled as a potentially hazardous substance.[4] The Safety Data Sheet (SDS) for a closely related Montelukast impurity indicates that the material should be disposed of via a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[5] Furthermore, the SDS for the parent compound, Montelukast sodium, identifies it as a hazardous chemical that can cause serious eye damage.[6]
Given these factors, and the general nature of pharmaceutical compounds, we must assume (R,S)-Montelukast Bis-sulfide presents the following potential risks:
Ocular Hazard: Potential to cause serious eye irritation or damage upon contact.[6]
Dermal and Respiratory Irritation: Risk of irritation upon skin contact or inhalation of dust particles.[5][6]
Environmental Hazard: Improper disposal can lead to environmental contamination.[5][7][8] As a sulfur-containing compound, it has the potential to contribute to soil and groundwater acidification upon degradation in the environment.[9]
Due to these potential hazards, (R,S)-Montelukast Bis-sulfide must be managed as a regulated hazardous waste.
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemical waste is strictly regulated to protect human health and the environment.[7][10] In the United States, two primary federal agencies govern these procedures:
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes the framework for "cradle-to-grave" management of hazardous waste.[7][11] This means the generator of the waste (the laboratory) is responsible for it from creation to its final, safe disposal.[11]
Occupational Safety and Health Administration (OSHA): OSHA mandates safe working conditions, including the proper handling of chemicals and the use of appropriate Personal Protective Equipment (PPE).[7]
A critical regulation for this compound is the EPA's ban on sewering pharmaceutical waste.[12][13][14] Under no circumstances should (R,S)-Montelukast Bis-sulfide or its containers be disposed of down the drain. [5][8][15] Wastewater treatment facilities are not designed to remove such complex pharmaceutical compounds, leading to the contamination of waterways.[8][14]
Pre-Disposal Protocol: Safe Handling and Accumulation
Proper disposal begins long before the waste leaves the laboratory. Adherence to the following pre-disposal steps is critical for safety and compliance.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound, ensure appropriate PPE is worn, as stipulated by OSHA and good laboratory practice.
Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles are mandatory.[6]
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use.
Body Protection: A standard laboratory coat must be worn.
Respiratory Protection: If there is a risk of generating dust or aerosols, handling should occur within a certified chemical fume hood.[4][5]
Step 2: Waste Segregation
Proper segregation is a cornerstone of safe laboratory waste management.[10][16]
Designated Waste Container: Dedicate a specific, clearly labeled container for (R,S)-Montelukast Bis-sulfide waste.
Avoid Commingling: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.[16]
Solid vs. Liquid: Use separate containers for solid waste (e.g., contaminated filter paper, weighing boats, gloves) and liquid waste (e.g., solutions containing the compound).
Step 3: Container Selection and Labeling
Waste containers must be appropriate for the type of waste and clearly labeled.[7][17]
Container Compatibility: Use containers made of a material compatible with the chemical waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[10][17] The container must have a secure, leak-proof lid.[7]
Labeling: All waste containers must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[17] The label must include:
The words "Hazardous Waste"
The full chemical name: "(R,S)-Montelukast Bis-sulfide" (no abbreviations or formulas)
The specific hazards associated with the waste (e.g., "Eye Irritant," "Environmental Hazard")
The date accumulation started.
Step 4: Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[17]
Location: The SAA must be under the control of the laboratory personnel generating the waste.
Storage: Keep waste containers tightly closed except when adding waste.[17] Store them in a secondary containment bin to prevent spills from spreading.
Disposal Protocol: A Step-by-Step Workflow
The following protocol outlines the process for the final disposal of (R,S)-Montelukast Bis-sulfide waste.
Parameter
Guideline
Rationale
Hazard Classification
Hazardous Pharmaceutical Waste
Precautionary principle due to relation to an active drug and lack of specific toxicity data.[4][6]
Required PPE
Safety Goggles, Nitrile Gloves, Lab Coat
To prevent eye, skin, and clothing contamination.[5][6]
Prohibited Disposal
Drain/Sewer, Regular Trash, Biohazard Bags
Prevents environmental contamination and ensures regulatory compliance with EPA rules.[5][8][14]
Recommended Disposal
Licensed Chemical Destruction or Controlled Incineration
Ensures complete destruction of the compound and prevents environmental release.[5]
Container Type
Labeled, sealed, chemically compatible container
Prevents leaks, ensures proper identification, and avoids dangerous reactions.[7][17]
Workflow for (R,S)-Montelukast Bis-sulfide Disposal
Caption: Decision workflow for handling and disposing of (R,S)-Montelukast Bis-sulfide.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, rehearsed emergency plan is essential.
Spill Response
For a small spill of solid (R,S)-Montelukast Bis-sulfide:
Alert Personnel: Notify others in the immediate area.
Isolate: Secure the area to prevent the spread of the material.
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
Clean-up: Gently sweep or scoop the solid material into a designated hazardous waste container. Avoid creating dust.[5] Use spark-proof tools if there is any solvent present.[5]
Decontaminate: Clean the spill area with an appropriate solvent and collect all cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.
Report: Report the spill to your laboratory supervisor and EHS department.
Personnel Exposure
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[6]
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5]
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe, responsible, and compliant disposal of (R,S)-Montelukast Bis-sulfide, protecting themselves, their colleagues, and the environment.
References
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
CSIR IIP. (n.d.). Laboratory Chemical Waste Management. Retrieved from [Link]
Heritage Environmental Services. (2026, February 4). Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals. Retrieved from [Link]
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
Secure Waste. (2026, January 6). EPA Hazardous Pharmaceutical Waste Management Overview!!. Retrieved from [Link]
TriHaz Solutions. (2025, October 10). Pharmaceutical Waste Disposal EXPLAINED. Retrieved from [Link]
Mondaq. (2015, November 6). EPA Proposes Rules Governing Disposal Of Certain Pharmaceuticals As "Hazardous Wastes". Retrieved from [Link]
Idaho Department of Environmental Quality. (2024, February 8). Managing Hazardous Waste Pharmaceuticals (February 6, 2024). Retrieved from [Link]
Ohio EPA. (2019, August 20). Hazardous Waste Pharmaceuticals Sewer Ban. Retrieved from [Link]
Alberta Environment. (n.d.). GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. Retrieved from [Link]
Global Substance Registration System (GSRS). (n.d.). MONTELUKAST BIS-SULFIDE. Retrieved from [Link]
Google Patents. (n.d.). WO2009111998A2 - Specific impurities of montelukast.
VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them. Retrieved from [Link]
PubMed. (2015, October 14). Determination of the impurities in drug products containing montelukast and in silico/in vitro genotoxicological assessments of sulfoxide impurity. Retrieved from [Link]
Michigan State University EHS. (n.d.). Pharmaceutical Drug Waste. Retrieved from [Link]
Secure Waste. (2024, November 20). Improper Pharmaceutical Disposal and Its Effects on Our Environment. Retrieved from [Link]
Asian Journal of Chemistry. (2011). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Retrieved from [Link]
Temarry Recycling. (2025, July 7). Why Pharmaceutical Waste Disposal Requires Special Handling. Retrieved from [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R,S)-Montelukast Bis-sulfide
This guide provides essential safety and logistical information for the handling and disposal of (R,S)-Montelukast Bis-sulfide. As a critical impurity in the synthesis of Montelukast, a widely used pharmaceutical, unders...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for the handling and disposal of (R,S)-Montelukast Bis-sulfide. As a critical impurity in the synthesis of Montelukast, a widely used pharmaceutical, understanding its proper handling is paramount for ensuring laboratory safety and data integrity. This document is designed for researchers, scientists, and drug development professionals, offering procedural guidance rooted in established safety principles and practical laboratory experience.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
(R,S)-Montelukast Bis-sulfide is a pharmaceutical-related substance for which comprehensive toxicological data may not be widely available.[1] In such cases, the foundational principle of laboratory safety is to treat the substance with a high degree of caution, assuming it may possess hazards similar to the active pharmaceutical ingredient (API) or other related impurities.
The primary risks associated with handling powdered or solid chemical compounds like this are:
Inhalation: Fine dust can be generated during manipulation (weighing, transferring), leading to respiratory tract irritation or other unknown systemic effects.[2][3]
Dermal Contact: Absorption through the skin or direct skin irritation can occur.[1][4]
Ocular Exposure: Direct contact with the eyes can cause serious irritation or damage.[2][4][5]
Ingestion: Accidental ingestion through poor hygiene practices (e.g., hand-to-mouth contact) is a potential route of exposure.
Under fire conditions, hazardous decomposition products such as carbon oxides, nitrogen oxides, hydrogen fluoride, and sulphur oxides may be emitted.[2] Therefore, all handling procedures must be designed to minimize or eliminate these exposure routes through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
The Hierarchy of Controls: PPE as the Final Barrier
Before detailing specific PPE, it is crucial to recognize that PPE is the last line of defense. The most effective safety protocols prioritize the hierarchy of controls.
Caption: Hierarchy of controls applied to handling chemical compounds.
For (R,S)-Montelukast Bis-sulfide, this means primarily relying on Engineering Controls such as handling the solid material within a chemical fume hood or a ventilated balance enclosure to contain dust and vapors.[3][6] Administrative Controls , including robust Standard Operating Procedures (SOPs) and thorough personnel training, are the next critical layer.[7] This guide focuses on the final layer: the specific PPE required when these other controls are in place.
Personal Protective Equipment (PPE) Specifications
The selection of PPE must be deliberate and based on the specific tasks being performed. Below is a summary table and a detailed explanation of each component.
Task / Operation
Respiratory Protection
Eye Protection
Hand Protection
Body Protection
Storage & Transport
Not typically required
Safety glasses with side shields
Nitrile or Neoprene gloves
Laboratory coat
Weighing/Transfer of Solids
N95/FFP2 respirator (minimum)
Tightly fitting safety goggles
Double-gloved Nitrile/Neoprene
Laboratory coat, disposable sleeves
Solution Preparation
Not required (in fume hood)
Tightly fitting safety goggles
Chemical-resistant gloves (Nitrile)
Laboratory coat
Large Spill Cleanup (>1g)
Full-face respirator with P100 filter
Full-face respirator
Heavy-duty Nitrile or Butyl gloves
Impervious clothing or disposable suit
Eye and Face Protection
Because of the risk of serious eye irritation, robust eye protection is mandatory.[4][5]
Minimum Requirement: Safety glasses with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are the absolute minimum for being present in the laboratory.
Required for Handling: When actively handling the compound, especially in its powdered form, tightly fitting safety goggles are required to protect against airborne particles.[2]
Splash/Spill Hazard: For large-scale operations or during spill cleanup where splashing is a risk, a full-face shield used in conjunction with safety goggles provides the most comprehensive protection.
Hand Protection
The hands are the most likely part of the body to come into direct contact with the chemical.
Glove Type: Use chemical-impermeable gloves.[3] Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[2][3]
Standards: The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[2][3]
Double Gloving: When handling the solid compound, double gloving is a best practice. This provides an extra layer of protection and allows for the safe removal of the outer, potentially contaminated glove without exposing the skin.
Glove Change Frequency: Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contamination is known or suspected.[8]
Body Protection
Clothing protects the skin from contamination.
Standard Use: A clean, buttoned laboratory coat should be worn at all times.
Enhanced Protection: For tasks with a higher risk of dust generation, such as weighing large quantities, consider using disposable sleeve covers to protect the forearms.[8] For significant spill response, impervious or flame-resistant clothing or a disposable suit may be necessary.[2][3]
Respiratory Protection
Respiratory protection is critical when engineering controls cannot guarantee that airborne concentrations are kept at a safe level. Since no official Occupational Exposure Limit (OEL) has been established for (R,S)-Montelukast Bis-sulfide, a conservative approach is required.[6]
Handling Solids: When weighing or transferring the solid material outside of a ventilated enclosure, a NIOSH-approved N95 (or EU FFP2) particulate respirator is the minimum requirement to prevent inhalation of dust.
Exceeding Limits or Irritation: If irritation is experienced or there is a potential for exceeding exposure limits, a full-face respirator with an appropriate cartridge should be used.[3]
Emergency Situations: For major spills or fire-fighting, a self-contained breathing apparatus (SCBA) is essential to protect against high concentrations of dust or toxic combustion gases.[2]
Operational Plan: Step-by-Step Guidance
The following workflow outlines the procedural steps for safely handling (R,S)-Montelukast Bis-sulfide.
Caption: Safe handling workflow for (R,S)-Montelukast Bis-sulfide.
Protocol for Weighing and Handling the Solid Compound
Preparation: Read the Safety Data Sheet (SDS).[7] Ensure a chemical spill kit is accessible.
Engineering Control: Perform all manipulations within a certified chemical fume hood or a powder containment hood.
Don PPE: Put on a lab coat, tightly fitting safety goggles, and two pairs of nitrile gloves. If not using a containment hood, add a properly fitted N95 respirator.
Handling: Carefully unseal the container. Use a spatula to transfer the desired amount to a tared weigh boat. Avoid any actions that could create dust clouds. Promptly reseal the main container.
Cleanup: After transfer, gently wipe down the spatula, weigh boat exterior, and any surfaces inside the hood with a damp cloth to remove residual powder. Dispose of the cloth as hazardous waste.
Doffing PPE: Remove the outer pair of gloves and dispose of them. Exit the immediate work area. Remove the lab coat, goggles, and inner gloves, in that order. Wash hands thoroughly with soap and water.[2]
Disposal Plan: Managing Contaminated Materials
Improper disposal can harm the environment and public health.
Chemical Waste: All excess solid material and solutions containing (R,S)-Montelukast Bis-sulfide must be collected in a clearly labeled, sealed hazardous waste container.
Contaminated PPE: Used gloves, disposable sleeves, and contaminated wipes should be placed in a sealed bag or container and disposed of as hazardous chemical waste.
Disposal Method: Do not discard down the drain or in regular trash.[2] The waste must be disposed of through a licensed hazardous material disposal company, likely via incineration at an approved facility.[2][9] Follow all federal, state, and local regulations.[2]
References
MATERIAL SAFETY DATA SHEETS MONTELUKAST EP IMPURITY G - Cleanchem Laboratories.
Montelukast EP IMpurity E - Safety Data Sheet - ChemicalBook.
Montelukast EP Impurity G | CAS No: 774538-96-4 - Aquigen Bio Sciences.